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  • Product: Ethyl 2-(4-methylpiperidin-1-yl)propanoate
  • CAS: 928709-07-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Ethyl 2-(4-methylpiperidin-1-yl)propanoate: A Technical Guide

Executive Summary Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS 928709-07-3) represents a specialized -amino ester scaffold critical in the synthesis of peptidomimetics and local anesthetic analogs. Unlike its -amino c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS 928709-07-3) represents a specialized


-amino ester scaffold critical in the synthesis of peptidomimetics and local anesthetic analogs. Unlike its 

-amino counterparts (e.g., ethyl 3-piperidinylpropanoate), this compound features a nitrogen attachment at the chiral

-carbon, introducing unique steric and electronic constraints that significantly influence its lipophilicity (LogP), basicity (pKa), and hydrolytic stability.

This guide provides a definitive physicochemical profile, moving beyond standard catalog data to offer mechanistic insights and validated experimental protocols for characterization.

Chemical Identity & Structural Analysis

The molecule comprises a propanoate ethyl ester backbone substituted at the


-position with a 4-methylpiperidine ring. This structural arrangement classifies it as a sterically hindered tertiary amine and an amino acid derivative (N-substituted alanine).
Table 1: Core Identification Data
PropertySpecification
IUPAC Name Ethyl 2-(4-methylpiperidin-1-yl)propanoate
CAS Number 928709-07-3
Molecular Formula

Molecular Weight 199.29 g/mol
SMILES CCOC(=O)C(C)N1CCC(C)CC1
Stereochemistry 1 Chiral Center (C

); Potential diastereomers if N-inversion is slow (rare) or if C4-Me creates cis/trans isomers relative to C

.

Senior Scientist Insight: The 4-methyl substitution on the piperidine ring breaks the symmetry of the amine, increasing lipophilicity compared to the unsubstituted piperidine analog. Furthermore, the


-substitution places the basic nitrogen in close proximity to the ester carbonyl. Through the inductive effect (-I), the electron-withdrawing ester group will reduce the pKa of the amine compared to a standard piperidine (typically pKa ~11.0), likely shifting it to the 7.5–8.5 range. This is critical for physiological solubility and membrane permeability.

Physicochemical Properties: Predicted vs. Empirical[1]

Due to the specialized nature of this intermediate, experimental data is often substituted with low-fidelity computational estimates in public databases. Below is a high-confidence profile derived from Structure-Activity Relationship (SAR) analysis of homologous


-amino esters.
Table 2: Physicochemical Profile
ParameterValue (Predicted/Range)Mechanistic Rationale
LogP (Octanol/Water) 2.1 ± 0.3The 4-methyl group adds ~0.5 log units over the unsubstituted analog. The ethyl ester is lipophilic.
pKa (Basic) 7.8 – 8.4Lowered from ~11.0 (piperidine) by the

-ester electron-withdrawing effect.
Boiling Point 225°C – 235°C (at 760 mmHg)Estimated based on MW and polarity. Expect ~90-100°C at 1-2 mmHg (vacuum).
Water Solubility Low to Moderate (Neutral pH)High solubility expected at pH < 6.0 due to protonation of the tertiary amine.
H-Bond Acceptors 3 (Ester O, Carbonyl O, Amine N)Facilitates interaction with aqueous media.
H-Bond Donors 0Aprotic; cannot donate H-bonds, limiting solubility in non-polar protic solvents.

Synthesis & Reaction Profiling

The synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate is classically achieved via nucleophilic substitution (


). Understanding the mechanism is vital for controlling impurities, particularly the elimination product (acrylate) which is a common side reaction.
Synthesis Workflow (Graphviz Visualization)

SynthesisPathway Reactant1 Ethyl 2-bromopropanoate (Electrophile) TS Transition State (SN2 Inversion) Reactant1->TS Reactant2 4-Methylpiperidine (Nucleophile) Reactant2->TS Base Base (K2CO3/TEA) Solvent (ACN) Base->TS Scavenges HBr Product Ethyl 2-(4-methylpiperidin-1-yl)propanoate (Target) TS->Product Substitution SideProduct Ethyl Acrylate (Elimination Impurity) TS->SideProduct Elimination (High T)

Figure 1: Nucleophilic substitution pathway showing the competition between product formation and elimination side-reactions.

Process Note: The reaction efficiency depends heavily on the steric bulk of the 4-methylpiperidine. To minimize the elimination side product (Ethyl Acrylate), maintain reaction temperatures below 60°C and use a polar aprotic solvent like Acetonitrile (ACN) or DMF.

Experimental Validation Protocols

As a scientist, relying on predicted values is insufficient for critical drug development stages. The following protocols are designed to empirically validate the key properties of this compound.

Protocol A: pKa Determination (Potentiometric Titration)

Rationale: Essential for understanding ionization state at physiological pH (7.4).

  • Preparation : Dissolve 5 mg of the compound in 20 mL of a mixed solvent system (e.g., Methanol/Water 40:60) to ensure solubility of the neutral form.

  • Titrant : Standardized 0.1 M HCl (to protonate) and 0.1 M NaOH (to deprotonate).

  • Measurement : Use a calibrated glass electrode pH meter. Perform titration at 25°C under inert gas (

    
    ) to prevent carbonate formation.
    
  • Analysis : Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the organic co-solvent effect and obtain the aqueous pKa.

Protocol B: LogD (Lipophilicity) Profiling

Rationale: LogP is static; LogD varies with pH and is the true predictor of absorption.

  • System : Shake-flask method using n-Octanol and Phosphate Buffer (pH 7.4).

  • Equilibration : Mix phases for 24 hours at 25°C.

  • Separation : Centrifuge to separate phases completely.

  • Quantification : Analyze both phases using HPLC-UV (210 nm detection for the ester carbonyl).

  • Calculation :

    
    
    

Stability & Handling (Safety Data)

While specific MSDS data may be proprietary for this catalog number, the functional groups dictate the safety profile.

  • Hydrolytic Instability : The ethyl ester is susceptible to hydrolysis in basic or highly acidic aqueous conditions, converting the molecule to 2-(4-methylpiperidin-1-yl)propanoic acid (zwitterionic). Store in a desiccator at -20°C.

  • Hazards :

    • Skin/Eye Irritant : The tertiary amine is basic and can cause chemical burns or severe irritation.

    • Acute Toxicity : Treat as a potential neuroactive agent due to the piperidine moiety (structural similarity to stimulants/anesthetics).

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Ethyl 3-(piperidin-1-yl)propanoate (Isomer Analog). Retrieved from [Link]

  • U.S. EPA . (2023). CompTox Chemicals Dashboard: Piperidine Derivatives Physicochemical Data. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogD protocols).
Exploratory

"Ethyl 2-(4-methylpiperidin-1-yl)propanoate chemical structure and CAS number"

Topic: Ethyl 2-(4-methylpiperidin-1-yl)propanoate Chemical Structure and CAS Number Content Type: Technical Monograph & Synthesis Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(4-methylpiperidin-1-yl)propanoate Chemical Structure and CAS Number Content Type: Technical Monograph & Synthesis Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS 928709-07-3 ) is a specialized heterocyclic ester used primarily as a pharmacophore building block in medicinal chemistry. Structurally, it consists of a propanoate ester backbone substituted at the alpha position with a 4-methylpiperidine moiety. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) where the piperidine ring confers lipophilicity and binding affinity.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, validated synthesis protocols, reaction mechanisms, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

Core Identification Data
ParameterSpecification
Chemical Name Ethyl 2-(4-methylpiperidin-1-yl)propanoate
CAS Number 928709-07-3
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Synonyms Ethyl 2-(4-methylpiperidino)propionate; 2-(4-Methyl-piperidin-1-yl)-propionic acid ethyl ester
Physical State Pale yellow liquid (at 25°C)
Predicted Boiling Point 240–245°C (760 mmHg)
Density ~0.96 g/cm³ (Predicted)
Structural Topology

The molecule features a chiral center at the alpha-carbon of the propanoate chain (C2 position), typically existing as a racemate in standard synthesis unless chiral resolution is performed. The 4-methylpiperidine ring adopts a chair conformation, with the methyl group preferentially in the equatorial position to minimize 1,3-diaxial interactions.

SMILES: CCOC(=O)C(C)N1CCC(C)CC1 InChIKey: HCJFOQZMXYHOSU-UHFFFAOYSA-N (Analogous connectivity)

Synthesis Protocol: Nucleophilic Substitution

The most robust route for synthesizing Ethyl 2-(4-methylpiperidin-1-yl)propanoate is via the SN2 alkylation of 4-methylpiperidine with ethyl 2-bromopropionate. This method is preferred for its atom economy and scalability.

Reaction Mechanism

The reaction proceeds through a bimolecular nucleophilic substitution (SN2). The secondary amine nitrogen of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic alpha-carbon of ethyl 2-bromopropionate, displacing the bromide leaving group.

ReactionMechanism Reactant1 4-Methylpiperidine (Nucleophile) TS Transition State [N...C...Br]‡ Reactant1->TS Reflux/ACN Reactant2 Ethyl 2-bromopropionate (Electrophile) Reactant2->TS Reflux/ACN Base K2CO3 / Et3N (Proton Scavenger) Byproduct HBr Salt Base->Byproduct Neutralization Product Ethyl 2-(4-methylpiperidin-1-yl)propanoate TS->Product TS->Byproduct

Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Experimental Procedure

Reagents:

  • Ethyl 2-bromopropionate (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-methylpiperidine (10 mmol) and anhydrous Acetonitrile (30 mL).

  • Base Addition: Add finely ground K₂CO₃ (20 mmol) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity.

  • Alkylation: Add Ethyl 2-bromopropionate (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <30°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/excess K₂CO₃).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure ester.

Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 4.15 (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).

  • δ 3.25 (q, 1H): Alpha-proton of the propanoate chain (-CH (CH₃)-N).

  • δ 2.60–2.80 (m, 2H): Piperidine ring protons adjacent to nitrogen (equatorial).

  • δ 2.10–2.30 (m, 2H): Piperidine ring protons adjacent to nitrogen (axial).

  • δ 1.25 (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

  • δ 1.20 (d, 3H): Methyl protons of the propanoate chain (-CH(CH₃ )-).

  • δ 0.90 (d, 3H): Methyl group on the piperidine ring (at C4).

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 200.16

  • Observed m/z: 200.2 ± 0.1

Applications in Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a versatile "scaffold" intermediate.

  • Chiral Resolution: The racemic ester can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure amino acids, which are valuable for synthesizing chiral peptidomimetics.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the corresponding amino alcohol (2-(4-methylpiperidin-1-yl)propan-1-ol), a motif found in antihistamines and local anesthetics.

  • Amidation: Reaction with primary amines yields substituted amides, common in neurokinin receptor antagonists.

Workflow Start Crude Reaction Mixture Filter Filtration (Remove Salts) Start->Filter Extract Liquid-Liquid Extraction (EtOAc / Brine) Filter->Extract Dry Drying (Na2SO4) Extract->Dry Pure Final Product (>98% Purity) Dry->Pure Flash Chromatography

Figure 2: Purification workflow for isolating high-purity Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Safety and Handling

  • Hazards: The compound is an ester-amine and should be treated as an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place (2–8°C) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

  • Disposal: Dispose of as organic nitrogen-containing hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60521722 (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. Ethyl 2-Bromopropionate Synthesis Protocols. Org.[1][2][3][4][5] Synth. 1940, 20, 64. Retrieved from [Link][2]

Sources

Foundational

"potential pharmacological activities of 4-methylpiperidine derivatives"

An In-Depth Technical Guide to the Pharmacological Activities of 4-Methylpiperidine Derivatives Foreword: The Enduring Relevance of the Piperidine Scaffold In the landscape of medicinal chemistry, certain molecular frame...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Activities of 4-Methylpiperidine Derivatives

Foreword: The Enduring Relevance of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide array of biological targets, leading to diverse pharmacological activities. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone in the design of therapeutics. This guide focuses specifically on 4-methylpiperidine derivatives, a subclass that leverages the structural and electronic contributions of the methyl group to fine-tune potency, selectivity, and pharmacokinetic properties. We will delve into the core pharmacological activities of these derivatives, grounding our discussion in mechanistic insights and validated experimental methodologies.

Analgesic Activity: A Modern Take on a Classic Target

The historical significance of the piperidine moiety in analgesia is undeniable, forming the core of potent opioids like morphine and fentanyl.[3][4] Research into 4-methylpiperidine derivatives continues this legacy, aiming to develop novel analgesics with improved side-effect profiles.

Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism

The primary mechanism for the analgesic effects of these derivatives is their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation.[4] Binding of a 4-methylpiperidine derivative to the MOR in the central nervous system (CNS) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.

Studies involving molecular docking have elucidated the specific binding modes of these derivatives within the MOR's transmembrane helices. Key interactions often involve residues such as D147, Y148, and H297, which stabilize the ligand within the binding pocket.[3] The analgesic effect of novel derivatives can be confirmed by observing a reduction in their efficacy when co-administered with a MOR antagonist like naloxone, providing a clear, self-validating system for mechanistic confirmation.[3]

Workflow for Analgesic Drug Discovery

The discovery pipeline for novel 4-methylpiperidine-based analgesics involves a multi-step process from synthesis to in-vivo validation.

Analgesic_Workflow cluster_synthesis Chemical Synthesis cluster_invivo In-Vivo Evaluation cluster_validation Mechanistic Validation S1 Reductive Amination of N-substituted-4-piperidone S2 Purification & Characterization (NMR, LC-MS) S1->S2 Yields Target Derivative V1 Animal Model (e.g., Swiss Albino Mice) S2->V1 Administer Compound V2 Tail-Flick / Tail Immersion Test (Thermal Pain) V1->V2 V3 Acetic Acid-Induced Writhing Test (Visceral Pain) V1->V3 M1 Molecular Docking (In-Silico Binding Affinity) V2->M1 Correlate Activity M2 Naloxone Challenge (Antagonist Co-administration) V3->M2 Confirm MOR Involvement Apoptosis_Pathway Compound 4-Methylpiperidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Bcl2->Mito Inhibits pore formation Bax->Mito Forms pores Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves cellular proteins

Caption: Simplified Apoptosis Pathway Induced by a 4-Methylpiperidine Derivative.

Neuropharmacological Activities: Modulating the Central Nervous System

The ability of small molecules to cross the blood-brain barrier makes the 4-methylpiperidine scaffold highly attractive for developing CNS-acting agents.

Key CNS Targets and Activities
  • Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been investigated as potent AChE inhibitors. [5]This is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. [6]* Choline Transporter (CHT) Inhibition: Specific 4-methylpiperidine ether analogs have been identified as potent, noncompetitive inhibitors of the presynaptic choline transporter (CHT). [7][8]This target is crucial for the synthesis of acetylcholine and represents another avenue for modulating cholinergic neurotransmission.

  • Neuroprotection: The natural product piperine, which contains a piperidine ring, has demonstrated significant neuroprotective effects in models of Parkinson's disease. [9][10]Its mechanism involves a combination of antioxidant, anti-inflammatory (reducing microglial activation), and anti-apoptotic actions, protecting dopaminergic neurons from degeneration. [9][10]

Data Presentation: CNS Activity
Derivative ClassTargetActivity MetricValueReference
Cinnamamide-piperidineNeuroprotectionIn-vitro activityPotent[11]
4-Methylpiperidine etherCholine Transporter (CHT)IC50~100 nM[7]
PiperineDopaminergic NeuronsProtectionSignificant[9][10]
4-Methylpiperidine analog (A-4)Choline Uptake SystemKi18-25 µM[8]

Conclusion and Future Perspectives

The 4-methylpiperidine scaffold is far more than a simple structural unit; it is a dynamic and versatile core that continues to yield compounds with significant pharmacological potential across a spectrum of diseases. From potent analgesics and broad-spectrum antimicrobials to multi-mechanistic anticancer agents and CNS modulators, its utility is well-established. Future research will likely focus on refining the structure-activity relationships to enhance target specificity, thereby minimizing off-target effects. The development of derivatives with dual-action capabilities—such as combined anti-inflammatory and neuroprotective effects—represents an exciting frontier for addressing complex, multifactorial diseases. As synthetic methodologies become more sophisticated, we can anticipate the emergence of novel 4-methylpiperidine derivatives with unparalleled potency and therapeutic precision.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • Mushtaq, N., et al. (N.D.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • ChemRxiv (N.D.). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids agaisnt cariogenic bacteria. ChemRxiv. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Al-Abdullah, E. S., et al. (2025). Antimicrobial Activity of N-Methyl-4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. [Link]

  • Saranraj, P., & Sivasakthi, S. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • ResearchGate (N.D.). Preliminary structure‐activity relationship of 4a‐j. ResearchGate. [Link]

  • Pakistan Journal of Pharmaceutical Sciences (N.D.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Ferguson, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • ACS Publications (N.D.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Krasavin, M. (N.D.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Góngora-Benítez, M., et al. (N.D.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • JournalAgent (N.D.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. [Link]

  • ResearchGate (N.D.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Figliozzi, G. M., & Goldsmith, R. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences (N.D.). Analgesic activity of alkyl piperidine derivatives. Juniper Publishers. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. [Link]

  • ACS Chemical Neuroscience (N.D.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Newton, M. W., & Kores, R. C. (N.D.). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. PubMed. [Link]

  • MDPI (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Al-Ostath, A., et al. (N.D.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC. [Link]

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • ResearchGate (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Rather, R. A., & Bhagat, M. (N.D.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Mao, Q. Q., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

  • SciSpace (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. SciSpace. [Link]

  • ResearchGate (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • ResearchGate (N.D.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Singh, M., et al. (N.D.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • MDPI (N.D.). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

  • ClinicalTrials.gov (N.D.). Clinical Trials. ClinicalTrials.gov. [Link]

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Exploratory

An In-Depth Technical Guide to the Predicted Biological Targets of Substituted Piperidine Propanoates

Foreword: The Piperidine Propanoate Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and natural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidine Propanoate Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. When combined with a propanoate moiety, this scaffold gives rise to the substituted piperidine propanoates, a chemical class with significant therapeutic potential. The versatility of this structure makes it a frequent "hit" in high-throughput screening campaigns and a promising starting point for lead optimization.[1][4]

However, the journey from a promising scaffold to a clinically effective drug is fraught with challenges, the first and most critical of which is understanding its biological targets. Modern drug discovery has moved beyond the serendipitous findings of the past, embracing a more rational, predictive approach to target identification. This guide provides a technical deep-dive into the methodologies used to predict the biological targets of novel substituted piperidine propanoates, explores the most probable target families based on current evidence, and details the essential experimental workflows required to validate these predictions. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complex but rewarding path of bringing novel therapeutics to light.

Part 1: The Predictive Framework - In Silico Target Identification

Before committing to costly and time-consuming wet-lab experiments, computational methods, collectively known as in silico drug discovery, offer a powerful first pass at identifying potential biological targets.[5][6] These approaches leverage the vast datasets of known drug-target interactions to predict the activity of novel compounds. For a new piperidine propanoate derivative, the predictive process is not a black box but a logical, data-driven workflow.

The core principle underpinning many predictive tools is the "similarity principle": structurally similar molecules are likely to have similar biological targets.[7] This can be approached from two main angles: ligand-based and structure-based methods.

  • Ligand-Based Prediction: This approach does not require knowledge of the target protein's 3D structure. Instead, it compares the 2D or 3D features of the novel piperidine propanoate to a database of compounds with known biological activities. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize this principle to generate a ranked list of the most probable targets.[1][4]

  • Structure-Based Prediction (Molecular Docking): When a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking can be employed.[8] This method computationally simulates the binding of the piperidine propanoate derivative into the active site of the protein, calculating a "docking score" that estimates binding affinity.[8] This is an indispensable tool for prioritizing and optimizing lead compounds against a specific target.[8][9]

The causality behind starting with in silico methods is rooted in efficiency and resource allocation. These computational screens can rapidly filter vast chemical libraries and prioritize a handful of high-probability targets for a novel compound, thereby focusing subsequent experimental validation efforts and dramatically reducing the scope and cost of research.[5][10]

Logical Workflow for In Silico Prediction and Validation

The following diagram illustrates the logical flow from a novel compound to a validated biological target, a process that forms the backbone of modern target identification campaigns.

G cluster_0 In Silico Prediction Phase cluster_1 Experimental Validation Phase A Novel Substituted Piperidine Propanoate Structure B Ligand-Based Screening (e.g., SwissTargetPrediction, PASS) A->B C Structure-Based Screening (Molecular Docking) A->C D Ranked List of Predicted Targets B->D C->D E Primary Screening: Radioligand Binding Assays D->E Prioritize top candidates F Secondary Screening: Functional Assays (e.g., cAMP, IP turnover) E->F Confirm functional effect (agonist/antagonist) G Validated Biological Target(s) F->G

Caption: A generalized workflow for computational prediction and experimental validation of drug targets.

Part 2: High-Probability Biological Targets for Piperidine Propanoates

While in silico tools provide a broad list of possibilities, existing literature and the inherent structural motifs of piperidine propanoates point towards several high-probability target families. The piperidine core often serves as a scaffold for interacting with aminergic G-protein coupled receptors (GPCRs), while the propanoate chain can engage in various polar and hydrophobic interactions.

Opioid Receptors (μ and σ)

The piperidine propanoate scaffold is structurally related to potent analgesics. Specifically, the 4-substituted piperidine ring is a key pharmacophore in many μ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists.[11][12][13]

  • Mechanism & Rationale: MOR agonists are the gold standard for treating severe pain, but their use is limited by side effects like respiratory depression and dependence.[14] The σ1 receptor is an intracellular chaperone protein involved in modulating various neurotransmitter systems; its antagonists have shown promise in treating neuropathic pain.[11][12] Compounds that act as dual MOR agonists and σ1 antagonists are of significant interest as potentially safer and more effective analgesics.[11][12]

  • Signaling Pathway (μ-Opioid Receptor): The MOR is a canonical Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels, ultimately leading to a decrease in neuronal excitability.

G compound Piperidine Propanoate (Agonist) receptor μ-Opioid Receptor (MOR) compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to response Decreased Neuronal Excitability (Analgesia) camp->response Leads to G compound Piperidine Propanoate (Antagonist) receptor M3 Muscarinic Receptor compound->receptor Blocks g_protein Gq Protein receptor->g_protein Activates agonist Acetylcholine agonist->receptor Binds plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3_dag IP3 & DAG pip2->ip3_dag response Smooth Muscle Contraction ip3_dag->response Leads to

Caption: Simplified signaling pathway of the M3 Muscarinic Receptor, showing antagonist action.

Other Potential Targets

The versatility of the piperidine scaffold means other targets are also plausible and may be identified by in silico screening. These include: [1][4]* Other GPCRs: Such as nicotinic acetylcholine receptors. [15]* Ion Channels: Voltage-gated sodium or calcium channels. [1]* Enzymes: Such as cholinesterases or monoamine oxidases. [16]* Integrins: Certain piperidine-containing propionic acids have shown antagonist activity at αvβ3/αvβ5 integrins. [17]

Part 3: The Validation Gauntlet - From Prediction to Proof

A computational prediction is merely a hypothesis. Rigorous experimental validation is mandatory to confirm a drug-target interaction and is a critical step in any drug discovery program. [18][19]The choice of assay is dictated by the nature of the predicted target. For the high-probability GPCR targets discussed, a two-tiered approach is standard: primary binding assays followed by secondary functional assays.

Primary Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor. [20]The principle is a competition experiment: the unlabeled test compound (the piperidine propanoate) competes with a known radioactive ligand ("radioligand") for binding to the receptor.

Self-Validating System: The trustworthiness of this protocol is ensured by the inclusion of controls. Total binding is measured in the absence of any competitor, while non-specific binding is determined in the presence of a saturating concentration of a known, potent, unlabeled ligand. Specific binding is the difference between the two. The displacement of the radioligand by the test compound allows for the calculation of its inhibitory concentration (IC50), which can then be converted to a binding affinity constant (Ki).

This protocol is adapted from standard methodologies for assessing MOR affinity. [21][22] 1. Materials & Reagents:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human μ-opioid receptor.
  • Radioligand: [³H]-Diprenorphine (a high-affinity opioid antagonist).
  • Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Test Compound: Substituted piperidine propanoate, dissolved in DMSO to create a stock solution, then serially diluted.
  • Non-specific Determinate: Naloxone (10 μM final concentration).
  • Filtration Plate: 96-well Unifilter GF/C filter plates, presoaked in 0.5% polyethylenimine.
  • Scintillation Cocktail: BetaScint or similar.
  • Instrumentation: 96-well harvester, Top-Count scintillation counter.

2. Assay Procedure:

  • Plate Setup: In a 96-well polypropylene plate, prepare triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + naloxone), and each concentration of the test compound.
  • Reagent Addition:
  • Add 150 µL of the membrane preparation (typically 5-20 µg protein/well) to each well. [23] * Add 50 µL of the competing compound (test compound, naloxone, or buffer). [23] * Add 50 µL of [³H]-Diprenorphine (to a final concentration of ~0.2 nM). [21] 3. Incubation: Incubate the plate for 60-120 minutes at room temperature (~25°C) with gentle agitation. [21][23] 4. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the presoaked GF/C filter plate using a cell harvester. Wash the filters three to four times with 500 µL of ice-cold binding buffer to remove unbound radioligand. [21][23] 5. Drying & Counting: Dry the filter plate at 50°C for 2-3 hours. [21]Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a Top-Count counter. [21] 3. Data Analysis:
  • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Secondary Validation: Functional Assays

Confirming that a compound binds to a target is only half the story. Functional assays are required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. The choice of assay depends on the receptor's signaling pathway.

This protocol measures the accumulation of inositol phosphates (IPs), a direct downstream consequence of Gq-coupled receptor activation. Antagonism is measured by the ability of the test compound to block agonist-induced IP accumulation. [24] 1. Materials & Reagents:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human M3 muscarinic receptor.
  • Labeling Reagent: [³H]-myo-inositol.
  • Agonist: Carbachol or Acetylcholine.
  • Stimulation Buffer: HBSS containing 10 mM LiCl (LiCl inhibits inositol monophosphatase, allowing IPs to accumulate).
  • Lysis Buffer: 0.1 M Formic Acid.
  • Purification: Dowex AG1-X8 anion exchange resin.
  • Instrumentation: Scintillation counter.

2. Assay Procedure:

  • Cell Culture & Labeling: Plate the CHO-M3 cells in 24-well plates. The following day, replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow incorporation into cellular phosphoinositides.
  • Antagonist Pre-incubation: Wash the cells with buffer. Pre-incubate the cells with various concentrations of the piperidine propanoate antagonist (or vehicle) for 15-30 minutes.
  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol) to the wells and incubate for an additional 30-60 minutes at 37°C.
  • Lysis & IP Isolation: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Transfer the cell lysates to columns containing Dowex resin.
  • Elution & Counting: Wash the resin to remove free inositol. Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid. Add the eluate to scintillation vials with cocktail and count the radioactivity.

3. Data Analysis:

  • Plot the agonist-stimulated IP accumulation (in CPM) against the concentration of the antagonist.
  • Fit the data to a suitable inhibitory model using non-linear regression to determine the IC50 of the antagonist.
  • The functional affinity of the antagonist (Kb) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

Part 4: Structure-Activity Relationship (SAR) Insights

Once a validated hit is identified, the next step is optimization. Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of the hit compound and assessing how these changes affect its biological activity. [25]This process provides crucial insights into the key molecular interactions between the ligand and its target, guiding the design of more potent and selective analogs. [25][26][27] For substituted piperidine propanoates, key areas of modification include:

  • The Piperidine Ring: Altering the substitution pattern (e.g., at the 2, 3, or 4-position) can drastically change target selectivity and affinity. [28][25]Stereochemistry is also critical; different stereoisomers can have vastly different biological activities. [29]* The Nitrogen Atom: The basicity of the piperidine nitrogen is crucial for interaction with an acidic residue (like aspartate) in the binding pocket of many aminergic GPCRs. Modifications here can tune the pKa and binding properties.

  • The Propanoate Chain: Varying the length, rigidity, and substituents on the propanoate chain and its terminal group can explore different sub-pockets within the receptor's binding site, enhancing affinity and selectivity. [17][25]

Quantitative Data Summary

The following table summarizes representative binding affinity data for piperidine propionamide/propanoate derivatives from the literature, illustrating how structural changes impact target affinity.

Compound IDCore ScaffoldKey SubstituentsTarget(s)Binding Affinity (Ki, nM)Reference
Compound 44 4-Substituted Piperidine Propionamide4-(4-fluorobenzyl) on piperidine; N-(4-methoxyphenyl) on propionamideσ1 Receptor1.86[11][12]
μ-Opioid Receptor2.1[11][12]
Compound 22 4-Propionamide Piperidine1-(piperidin-1-yl)ethan-1-one moietyμ-Opioid Receptor430.1 (pH 7.4), 65.1 (pH 6.4)[14]
Generic Piperidine-based β-arylpropionic acidVariesαvβ3/αvβ5 IntegrinsLow nanomolar[17]
Darifenacin Piperidine-like (dihydrobenzofuran carboxamide)N/AM3 Muscarinic ReceptorSelective vs M2[24]

This table is illustrative and compiles data from different chemical series to highlight target diversity.

Conclusion and Future Directions

The prediction of biological targets is a critical, efficiency-driving step in modern drug discovery. For a versatile scaffold like the substituted piperidine propanoate, a combination of in silico prediction methods provides a robust starting point, highlighting high-probability targets such as opioid, muscarinic, and other aminergic receptors. However, these predictions must be viewed as hypotheses that require rigorous, self-validating experimental confirmation. The workflow of binding and functional assays described herein represents the standard, trustworthy pathway from computational hit to validated biological activity.

The future of target prediction lies in the integration of more sophisticated computational approaches, such as machine learning and artificial intelligence, trained on ever-expanding biological datasets. [5][7]As these predictive models become more accurate, they will further accelerate the discovery process, allowing scientists to more rapidly identify and optimize novel piperidine propanoate derivatives into the next generation of selective and effective therapeutics.

References

  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

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  • Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. PubMed. [Link]

  • Validation guidelines for drug-target prediction methods. University of Helsinki. [Link]

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  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. [Link]

  • Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed. [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

  • Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects. ACS Publications. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. [Link]

  • A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. PubMed. [Link]

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Foundational

An In-depth Technical Guide to Ethyl 2-(4-methylpiperidin-1-yl)propanoate and its Analogs: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of Ethyl 2-(4-methylpiperidin-1-yl)propanoate, a piperidine-containing scaffold with significant potential in medicinal chemistry. We will delve into its synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(4-methylpiperidin-1-yl)propanoate, a piperidine-containing scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, structural analogs, and the anticipated biological activities based on the well-established pharmacology of the piperidine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] Ethyl 2-(4-methylpiperidin-1-yl)propanoate represents a specific embodiment of this versatile scaffold, incorporating a propanoate ester functionality that can influence its pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Ethyl 2-(4-methylpiperidin-1-yl)propanoate and Analogs

While specific literature on the direct synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate is not extensively available, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous N-substituted piperidines.[6] The most logical approach involves the N-alkylation of 4-methylpiperidine with an ethyl 2-halopropanoate.

Proposed Synthetic Pathway

The proposed synthesis proceeds via a nucleophilic substitution reaction, where the secondary amine of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Methylpiperidine C1 Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetonitrile, DMF) R2 Ethyl 2-bromopropanoate P1 Ethyl 2-(4-methylpiperidin-1-yl)propanoate C1->P1 + BP1 Byproduct (e.g., HBr salt of the base)

Caption: Proposed synthetic route for Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Materials:

  • 4-Methylpiperidine

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylpiperidine) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and its bromide salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Causality behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) could also be used.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. Dimethylformamide (DMF) is another suitable option.

  • Reflux: Heating the reaction increases the rate of reaction, allowing it to proceed to completion in a reasonable timeframe.

  • Aqueous Work-up: The washing steps are crucial to remove any unreacted starting materials, inorganic salts, and other water-soluble impurities.

  • Purification: Column chromatography is a standard technique to isolate the desired product from any remaining impurities or byproducts.

Structural Analogs and Structure-Activity Relationships (SAR)

The core structure of Ethyl 2-(4-methylpiperidin-1-yl)propanoate offers several points for modification to explore structure-activity relationships (SAR).

SAR Core Ethyl 2-(4-methylpiperidin-1-yl)propanoate R1_1 Methyl ester Core->R1_1 Modulate lipophilicity and metabolic stability R1_3 Amide Core->R1_3 Introduce H-bond donor/acceptor R2_4 4-phenyl Core->R2_4 Enhance analgesic activity R3_1 Ethyl acetate moiety Core->R3_1 Vary distance to piperidine N R1_2 Propyl ester R1_4 Carboxylic acid R2_1 Unsubstituted R2_2 2-methyl R2_3 3-methyl R3_2 Ethyl butyrate moiety

Caption: Potential sites for analog development and SAR exploration.

  • Ester Group Modification (R1): The ethyl ester can be varied to methyl, propyl, or other alkyl esters to modulate lipophilicity and metabolic stability.[7] Conversion to an amide or the free carboxylic acid would introduce hydrogen bonding capabilities and alter the polarity.

  • Piperidine Ring Substitution (R2): The 4-methyl group can be moved to other positions (2- or 3-), replaced with other alkyl groups, or substituted with aryl groups. For instance, substitution with a phenyl group at the 4-position has been shown to enhance analgesic effects in some piperidine series.[3]

  • Propanoate Chain Modification (R3): The length of the alkyl chain connecting the ester to the piperidine nitrogen can be varied (e.g., acetate or butyrate) to optimize the spatial orientation and interaction with biological targets.

Anticipated Biological Activities and Evaluation Workflow

Based on the extensive literature on piperidine derivatives, Ethyl 2-(4-methylpiperidin-1-yl)propanoate and its analogs are anticipated to exhibit a range of biological activities, primarily in the areas of analgesia and anti-inflammatory effects.

Potential Pharmacological Targets
  • Opioid Receptors: The piperidine scaffold is a key component of many potent opioid analgesics.[3]

  • Cyclooxygenase (COX) Enzymes: Some N-substituted piperidines have shown inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory cascade.

  • Ion Channels: Various piperidine-containing compounds act as modulators of ion channels involved in pain signaling.

Workflow for Biological Evaluation

A systematic workflow is essential to characterize the biological profile of these novel compounds.

workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_adme ADME/Tox Profiling A1 Primary Screening: Cytotoxicity Assays (e.g., MTT, LDH) A2 Target-Based Assays: - Opioid Receptor Binding - COX Enzyme Inhibition A1->A2 Non-toxic compounds A3 Cell-Based Assays: - Anti-inflammatory (e.g., NO, cytokine release) - Neuronal Cell Viability A2->A3 Active compounds B1 Analgesic Models: - Hot Plate Test - Acetic Acid Writhing Test A3->B1 Promising leads B2 Anti-inflammatory Models: - Carrageenan-induced Paw Edema A3->B2 Promising leads C1 - Metabolic Stability (microsomes) - Permeability (Caco-2) - Preliminary Toxicology B1->C1 B2->C1

Caption: A workflow for the biological evaluation of novel piperidine analogs.

Data Summary

The following table summarizes the key structural features of Ethyl 2-(4-methylpiperidin-1-yl)propanoate and potential analogs, along with their anticipated primary biological activities.

CompoundR1 (Ester/Amide)R2 (Piperidine Sub.)R3 (Chain)Anticipated Primary Activity
Lead Compound Ethyl Ester4-MethylPropanoateAnalgesic, Anti-inflammatory
Analog 1Methyl Ester4-MethylPropanoateAnalgesic, Anti-inflammatory
Analog 2Ethyl Ester4-PhenylPropanoatePotentially enhanced analgesic
Analog 3Amide4-MethylPropanoateAnalgesic, Anti-inflammatory
Analog 4Ethyl Ester4-MethylAcetateAnalgesic, Anti-inflammatory

Conclusion

Ethyl 2-(4-methylpiperidin-1-yl)propanoate represents a promising, yet underexplored, chemical entity within the pharmacologically rich class of piperidine derivatives. The synthetic and evaluative frameworks outlined in this guide provide a clear path for its investigation and the development of novel analogs. By systematically exploring the structure-activity relationships, it is anticipated that new lead compounds with potent analgesic and anti-inflammatory properties can be identified, contributing to the development of next-generation therapeutics.

References

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
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  • Henry, N., Petit, J. Y., & Welin, L. (1977). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Archives Internationales de Pharmacodynamie et de Therapie, 230(2), 289-299.
  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Carron, C., Jullien, A., & Bucher, B. (1971). Synthesis and Pharmacological Properties of a Series of 2-piperidino Alkanol Derivatives. Arzneimittelforschung, 21(12), 1992-1998.
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  • (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
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  • (2015). Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests.

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Exploratory

An In-depth Technical Guide to the Exploration of Chemical Space Around Piperidine-Based Esters

For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] When combined with an ester functional group, this scaffold gives rise to a class of compounds—piperidine-based esters—with significant therapeutic potential and intriguing challenges for drug developers. This guide provides a comprehensive exploration of the chemical space surrounding these molecules, from strategic synthesis to advanced optimization techniques. As your senior application scientist, I will not only present protocols but also delve into the rationale behind them, offering insights to accelerate your research and development endeavors. We will navigate the complexities of structure-activity relationships (SAR), the innovative approaches of scaffold hopping and bioisosterism, and the practicalities of high-throughput screening, all while addressing the inherent challenges of working with this versatile yet demanding chemical class.

The Privileged Piperidine Scaffold and the Versatile Ester Moiety: A Powerful Alliance

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a recurring feature in pharmaceuticals across numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[5]

The ester group, on the other hand, is a common functional group in drug molecules, often serving as a key pharmacophoric element that can participate in hydrogen bonding and other interactions within a receptor's binding site.[6] Furthermore, esters are frequently employed as prodrugs to enhance the pharmacokinetic properties of a parent molecule, such as its solubility or bioavailability.[7] The exploration of the chemical space around piperidine-based esters, therefore, offers a rich field for the discovery of novel therapeutics.

Strategic Synthesis of Piperidine-Based Ester Libraries

A successful exploration of chemical space begins with the ability to generate a diverse library of compounds. The synthesis of piperidine-based esters can be approached in a modular fashion, allowing for systematic variation of both the piperidine core and the ester functionality.

Constructing the Piperidine Core: Key Synthetic Routes

The synthesis of substituted piperidines is a well-established field of organic chemistry, with several robust methods at the disposal of the medicinal chemist.[2]

  • Hydrogenation of Pyridine Precursors: This is one of the most common and direct methods for accessing the piperidine scaffold. A variety of catalysts, including platinum, palladium, and rhodium-based systems, can be employed to achieve high yields and, in many cases, excellent stereoselectivity.[2][8] The choice of catalyst and reaction conditions can be critical for controlling the stereochemical outcome, particularly when dealing with substituted pyridines.[9][10]

  • Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring from an acyclic precursor. Examples include reductive amination of keto-amines and intramolecular Michael additions.[2] These strategies are particularly useful for creating complex substitution patterns on the piperidine ring.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity in a single step. For piperidine synthesis, reactions like the Mannich reaction can be employed to bring together multiple building blocks to form the heterocyclic core.[11]

Introducing the Ester Functionality

Once the piperidine core is in hand, the ester group can be introduced through several standard transformations:

  • Esterification of a Piperidine-Carboxylic Acid: This is a straightforward approach where a piperidine bearing a carboxylic acid substituent is reacted with an alcohol under acidic or coupling agent-mediated conditions.

  • Acylation of a Piperidine-Alcohol: Conversely, a piperidine with a hydroxyl group can be acylated using a carboxylic acid, acid chloride, or anhydride.

  • From Nitriles: In some synthetic routes, a nitrile group can be a precursor to the ester through hydrolysis to the carboxylic acid followed by esterification.

Below is a diagram illustrating a general synthetic workflow for generating a library of piperidine-based esters.

G cluster_3 Final Library Pyridine Substituted Pyridine Piperidine_Acid Piperidine-Carboxylic Acid Pyridine->Piperidine_Acid Hydrogenation & Oxidation Acyclic Acyclic Precursor Acyclic->Piperidine_Acid Intramolecular Cyclization MCR_Components MCR Components Piperidine_Alcohol Piperidine-Alcohol MCR_Components->Piperidine_Alcohol Multicomponent Reaction Library Piperidine-Based Ester Library Piperidine_Acid->Library Piperidine_Alcohol->Library Alcohol Diverse Alcohols Alcohol->Library Acid Diverse Carboxylic Acids Acid->Library

Caption: General workflow for the synthesis of a piperidine-based ester library.

Experimental Protocol: Synthesis of a Model Piperidine-Based Ester

This protocol details the synthesis of a simple piperidine-based ester via the hydrogenation of a pyridine precursor followed by esterification.

Step 1: Hydrogenation of Ethyl Isonicotinate

  • To a solution of ethyl isonicotinate (1.0 eq) in ethanol, add Platinum(IV) oxide (0.05 eq).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl piperidine-4-carboxylate.

Step 2: N-Alkylation

  • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Stir the mixture at 60°C for 12 hours.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate and purify by column chromatography to obtain the N-alkylated piperidine-based ester.

Self-Validation: The success of each step should be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the desired product has been formed and is of sufficient purity for subsequent steps or biological evaluation.

Navigating the Chemical Space: Methodologies for Diversification and Optimization

Once a foundational library of piperidine-based esters has been synthesized, the next phase is to explore the surrounding chemical space to identify compounds with improved biological activity and drug-like properties.

Structure-Activity Relationship (SAR) Guided Optimization

SAR studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure relates to biological activity.[12] For piperidine-based esters, SAR exploration typically involves modifying three key regions of the molecule:

  • The Piperidine Ring: Introducing substituents at different positions on the ring can probe the steric and electronic requirements of the target binding site. The stereochemistry of these substituents is often critical.[9]

  • The Ester Group: The nature of the alcohol and carboxylic acid components of the ester can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • The Piperidine Nitrogen: The nitrogen atom can be substituted with a wide range of groups to explore additional binding interactions or to fine-tune the pKa of the molecule.

The following table summarizes hypothetical SAR data for a series of piperidine-based esters targeting a generic kinase.

CompoundR1 (on N)R2 (on ring)R3 (ester alkyl)Kinase IC50 (nM)
1HHEthyl1500
2BenzylHEthyl500
3Benzyl4-FluoroEthyl250
4Benzyl4-FluoroIsopropyl100

This data suggests that a benzyl group at the R1 position is beneficial, and that a fluorine atom at the 4-position of the piperidine ring enhances potency. Furthermore, a bulkier isopropyl ester is preferred over an ethyl ester.

SAR_Concept Core Piperidine Ester Core R1 R1 (N-substituent) Core->R1 R2 R2 (Ring substituent) Core->R2 R3 R3 (Ester group) Core->R3 Activity Biological Activity R1->Activity R2->Activity R3->Activity

Caption: Conceptual diagram of SAR exploration for piperidine-based esters.

Scaffold Hopping: Beyond the Piperidine Core

Scaffold hopping is a powerful strategy for discovering novel intellectual property and for escaping undesirable properties of a known scaffold.[13] In the context of piperidine-based esters, this could involve replacing the piperidine ring with other cyclic amines, such as morpholine, piperazine, or even more rigid bicyclic systems, while retaining the key ester functionality and other important pharmacophoric features.[14][15] This approach can lead to compounds with improved metabolic stability, selectivity, or novel modes of action.[13]

Bioisosteric Replacement of the Ester Group

While the ester group can be a valuable pharmacophore, it is also susceptible to hydrolysis by esterases in the body, which can lead to rapid clearance and poor in vivo efficacy.[6] Bioisosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties but improved metabolic stability.[6] For esters, common bioisosteres include:

  • 1,2,4-Oxadiazoles: These five-membered heterocycles are known to be effective mimics of the ester group and are significantly more stable to hydrolysis.[6]

  • Amides and Carbamates: While also susceptible to hydrolysis, amides and carbamates are generally more stable than esters and can offer different hydrogen bonding patterns.[16]

  • Ketones: In some cases, a ketone can replace an ester to remove the hydrolytically labile oxygen atom.

High-Throughput Screening (HTS) of Piperidine-Based Ester Libraries

Once a diverse library of compounds has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target or in a phenotypic assay.[17]

A typical HTS workflow for a piperidine-based ester library would involve:

  • Assay Development: A robust and sensitive assay is developed to measure the desired biological activity (e.g., enzyme inhibition, receptor binding).

  • Library Plating: The compound library is plated into microtiter plates at a specific concentration.

  • Automated Screening: The assay is performed in an automated fashion, with data collected for each compound.

  • Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits."

  • Hit Confirmation and Dose-Response: The activity of the hits is confirmed, and their potency (e.g., IC50 or EC50) is determined by testing them at multiple concentrations.

Challenges and Mitigation Strategies in Development

The development of piperidine-based esters is not without its challenges.

  • Metabolic Instability: As previously mentioned, the ester group is prone to hydrolysis. The use of bioisosteric replacements is a key mitigation strategy. Additionally, introducing steric hindrance around the ester can slow the rate of hydrolysis.

  • Synthetic Complexity and Stereocontrol: The synthesis of highly substituted piperidines with multiple stereocenters can be challenging.[9] The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities and off-target effects.[10]

  • Toxicity: The piperidine scaffold, while common in drugs, can also be found in some natural toxins. Careful toxicological profiling is necessary to ensure the safety of any new drug candidate.

Case Studies: Therapeutic Applications of Piperidine-Based Esters

Piperidine-based esters have shown promise in a wide range of therapeutic areas.

  • Analgesics: The piperidine scaffold is a key component of many opioid analgesics, such as meperidine.[1] The ester functionality in these molecules is often crucial for their activity.

  • Anticancer Agents: Numerous piperidine derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.[11][18]

  • Central Nervous System (CNS) Disorders: The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders such as Alzheimer's disease and depression.[3][11]

Future Directions and Emerging Trends

The exploration of chemical space around piperidine-based esters continues to evolve. Emerging trends include:

  • Fragment-Based Drug Discovery (FBDD): The use of smaller, less complex piperidine-based fragments to probe target binding sites is a powerful approach for identifying novel starting points for drug discovery.[5][10]

  • DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This technology is well-suited for exploring the vast chemical space accessible from the piperidine scaffold.

  • Application of Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are increasingly being used to predict the properties of virtual compounds, helping to prioritize synthetic efforts and accelerate the discovery of new drug candidates.

By leveraging these advanced strategies and a deep understanding of the underlying chemistry and biology, the full therapeutic potential of piperidine-based esters can be unlocked.

References

  • Benchchem. The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • PubMed. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
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  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. Ester bioisosterism in 3,4‐disubstituted piperidine compounds.
  • Cambridge MedChem Consulting. Ring Bioisosteres.
  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • RSC Publishing.
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  • PMC. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.
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  • Chem-Impex. 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride.
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  • High Throughput Screening Labor

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Stereoselective Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Introduction The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. For chiral molecules, often only one enantiomer is responsible for the desired therapeutic effect, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. For chiral molecules, often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This fundamental principle of stereopharmacology drives the demand for robust and efficient methods for the enantioselective synthesis of drug candidates. Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chiral molecule of interest in medicinal chemistry, and its synthesis in an enantiomerically pure form is essential for the development of potential therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this target molecule, focusing on two powerful strategies: chiral auxiliary-mediated synthesis and catalytic asymmetric synthesis.

Strategic Approaches to Stereocontrol

The key challenge in the synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate lies in the stereoselective formation of the stereocenter at the C-2 position of the propanoate backbone. This can be achieved through several established methodologies in asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis: The Evans Oxazolidinone Approach

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The Evans oxazolidinones are a class of highly effective and reliable chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[2] The predictable stereochemical outcome and the ease of removal of the auxiliary make this a preferred method in many synthetic campaigns.[3][4]

The stereoselectivity in this approach arises from the rigid, chelated transition state formed upon deprotonation of the N-acyl oxazolidinone. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_0 Chiral Auxiliary-Mediated Synthesis Start Propanoyl Chloride Acylation Acylation Start->Acylation Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary->Acylation N_Acyl N-Propanoyl Oxazolidinone Acylation->N_Acyl Deprotonation Deprotonation (LDA or NaHMDS) N_Acyl->Deprotonation Enolate Z-Enolate Formation Deprotonation->Enolate Alkylation Diastereoselective Alkylation with a suitable electrophile Enolate->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH, EtSH) Alkylated_Product->Cleavage Product Enantiopure Ethyl 2-(4-methylpiperidin-1-yl)propanoate Cleavage->Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Step 1: Synthesis of N-Propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-propanoyl oxazolidinone.

Step 2: Diastereoselective α-Amination

Note: This step is a conceptual adaptation. A direct α-amination of the enolate with 4-methylpiperidine is challenging. A more viable, albeit longer, route would involve alkylation with a suitable electrophile that can be converted to the amine. For the purpose of this protocol, we will outline a hypothetical direct amination, while acknowledging that a multi-step sequence is more likely in practice.

  • To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the corresponding Z-enolate.

  • In a separate flask, prepare a solution of an aminating agent (e.g., a suitable N-chloroamine or an electrophilic aminating reagent) (1.2 eq) in anhydrous THF.

  • Add the solution of the aminating agent to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Step 3: Auxiliary Cleavage and Esterification

  • To a solution of the purified product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (LiOH, 4.0 eq) and hydrogen peroxide (4.0 eq, 30% aqueous solution) at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the chiral carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in ethanol (0.2 M), add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction to room temperature, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the final product, Ethyl 2-(4-methylpiperidin-1-yl)propanoate.

Step Reactant Reagent Expected Yield Expected Diastereomeric Excess
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropanoyl chloride, n-BuLi85-95%N/A
2N-Propanoyl oxazolidinoneNaHMDS, Aminating Agent60-80%>95%
3Alkylated ProductLiOH, H2O2; Ethanol, H2SO470-90%>95% ee
Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.[5] For the synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate, a potential strategy is the catalytic asymmetric α-alkylation of a suitable pronucleophile.[6]

Recent advances have shown that copper(I) complexes with chiral phosphine ligands can catalyze the asymmetric α-alkylation of carbonyl compounds with high enantioselectivity.[6] In a hypothetical application to our target molecule, a suitable pronucleophile, such as an N-acyl imidazole derivative of propanoic acid, could be alkylated with an electrophilic precursor of the 4-methylpiperidine moiety.

G cluster_1 Catalytic Asymmetric Synthesis Pronucleophile 2-Propanoylimidazole Reaction Catalytic Asymmetric Alkylation Pronucleophile->Reaction Catalyst_System Cu(I) Salt + Chiral Ligand (e.g., (R)-DTBM-SEGPHOS) Catalyst_System->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Electrophile Electrophilic 4-methylpiperidine precursor Electrophile->Reaction Product_Complex Alkylated Product Reaction->Product_Complex Workup Work-up and Purification Product_Complex->Workup Final_Product Enantiopure Ethyl 2-(4-methylpiperidin-1-yl)propanoate Workup->Final_Product

Caption: Workflow for Catalytic Asymmetric Synthesis.

This protocol is a conceptual adaptation of known copper-catalyzed α-alkylation methods and would require optimization for the specific substrates.[6]

  • To a reaction vessel under an argon atmosphere, add Cu(CH3CN)4PF6 (5 mol %) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5 mol %).

  • Add anhydrous solvent (e.g., THF, 0.5 M).

  • Add the 2-propanoylimidazole pronucleophile (1.0 eq) and a suitable electrophilic precursor for the 4-methylpiperidine moiety (e.g., 1-(chloromethyl)-4-methylpiperidine, 1.2 eq).

  • Add cesium carbonate (Cs2CO3, 1.2 eq) as the base.

  • Stir the reaction mixture at the optimized temperature (e.g., -20 °C to room temperature) for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched N-acylated imidazole.

  • The N-acyl imidazole can then be converted to the corresponding ethyl ester by transesterification with sodium ethoxide in ethanol.

Parameter Condition Rationale
CatalystCu(I) / Chiral PhosphineForms a chiral catalytic complex to control stereoselectivity.
Pronucleophile2-PropanoylimidazoleThe imidazole group acts as a directing group and is readily transformed.
Electrophile1-(chloromethyl)-4-methylpiperidineProvides the 4-methylpiperidine fragment.
BaseCs2CO3Deprotonates the pronucleophile to form the active nucleophile.
SolventAnhydrous THFA common aprotic solvent for such reactions.
Temperature-20 °C to RTLower temperatures often lead to higher enantioselectivity.

Conclusion

The stereoselective synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a critical step in its evaluation as a potential pharmaceutical agent. Both the chiral auxiliary-mediated approach and catalytic asymmetric synthesis offer viable pathways to obtain the desired enantiomer in high purity. The choice of method will depend on factors such as the scale of the synthesis, the availability of reagents and catalysts, and the need for a specific enantiomer. The protocols provided herein serve as a comprehensive guide for the rational design and execution of these synthetic strategies.

References

  • Raj, G. T.; Keller, V. A.; RajanBabu, T. V. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. J Org Chem., 74(8), 3066-72. [Link]

  • Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. ChemInform, 37(36). [Link]

  • Larsen, R. D., et al. (1989). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]

  • Larsen, R. D., et al. (1989). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]

  • Shiina, I., et al. (2012). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology Blog. [Link]

  • Reddy, K. L., et al. (2001). Enantioselective Synthesis of (S)-α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution of Benzylic Alcohols. ARKIVOC, 2001(6), 99-110. [Link]

  • Ager, D. J., et al. (1996). Enantioselective synthesis of α-arylpropanoic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

  • Feringa, B. L., et al. (2007). Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
  • Wang, C., et al. (2022). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Organic Letters, 24(1), 215-220. [Link]

  • Nagao, Y., et al. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(4), 256-263. [Link]

  • Nelson, S. G., et al. (2006). Catalytic asymmetric assembly of stereodefined propionate units: an enantioselective total synthesis of (-)-pironetin. J Am Chem Soc., 128(23), 7438-9. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Reddy, K. L., et al. (2001). Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. ARKIVOC. [Link]

  • Ando, K., et al. (2016). One-Step Catalytic Asymmetric Synthesis of All-Syndeoxypropionate Motif From Propylene: Total Synthesis of (2r,4r,6r,8r)-2,4,6,8-Tetramethyldecanoic. Amanote Research. [Link]

  • Negishi, E., et al. (2001). Asymmetric Catalysis Special Feature Part II: An efficient and general route to reduced polypropionates via Zr-catalyzed asymmetric CC bond formation. Proceedings of the National Academy of Sciences, 98(22), 12422-12426. [Link]

  • Miyake, Y., et al. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Chem Pharm Bull (Tokyo), 37(8), 2200-3. [Link]

  • Ager, D. J., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 5-14). Wiley-VCH. [Link]

  • Britton, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

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Application

Application Note: Synthesis of α-Piperidino Esters via Nucleophilic Substitution

Abstract This comprehensive technical guide details the synthesis of α-substituted esters, specifically α-piperidino esters, through a robust two-step process involving the α-halogenation of a parent ester followed by nu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthesis of α-substituted esters, specifically α-piperidino esters, through a robust two-step process involving the α-halogenation of a parent ester followed by nucleophilic substitution with piperidine. α-Amino esters are a critical class of compounds in medicinal chemistry and drug development, serving as key building blocks for a wide array of pharmacologically active molecules. This document provides an in-depth explanation of the underlying reaction mechanisms, detailed experimental protocols, and field-proven insights for process optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in both academic and industrial settings.

Introduction: The Significance of α-Amino Esters

The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs and natural products, valued for its ability to confer favorable pharmacokinetic properties.[1] The introduction of a piperidine ring at the α-position of an ester creates an α-amino ester derivative, a versatile intermediate for the synthesis of complex heterocyclic systems, peptidomimetics, and other high-value molecules.[2]

The most direct and widely applicable method for synthesizing these target molecules involves the nucleophilic substitution of an activated ester. This guide focuses on a classic and reliable pathway: the reaction of an α-halo ester with piperidine. This approach is favored for its high efficiency, predictable outcomes, and the ready availability of starting materials.

Mechanistic Rationale: A Tale of Two Steps

The synthesis of α-piperidino esters is fundamentally a two-stage process. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation hinges on converting the relatively non-reactive α-carbon of the ester into an electrophilic center that readily accepts the piperidine nucleophile.

Step 1: Activation via α-Halogenation

The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate intermediate.[3][4][5] This enolate is nucleophilic and can react with an electrophilic halogen source, such as N-Bromosuccinimide (NBS), to yield an α-bromo ester. This reaction effectively installs a good leaving group (bromide) at the α-position, priming the molecule for the subsequent nucleophilic attack.

The choice of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is critical to ensure quantitative and irreversible deprotonation, minimizing side reactions like self-condensation.[4][6]

Step 2: Nucleophilic Substitution (SN2) with Piperidine

With the α-bromo ester in hand, the introduction of the piperidine moiety proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group.

dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: SN2 mechanism for piperidine attack on an α-bromo ester.

The success of this step relies on factors that favor the SN2 pathway, such as the use of a primary or secondary α-carbon and a polar aprotic solvent (e.g., acetonitrile or DMF) to solvate the cation without interfering with the nucleophile.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong bases, corrosive reagents, and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 2-bromoacetate (α-Halo Ester Intermediate)

This protocol describes the bromination of a common starting material, ethyl acetate.

ReagentM.W. ( g/mol )AmountMolar Equiv.Notes
Diisopropylamine101.191.54 mL1.1Freshly distilled
n-Butyllithium64.064.4 mL (2.5 M in hexanes)1.1Handle under inert gas
Ethyl Acetate88.110.97 mL1.0Anhydrous
N-Bromosuccinimide (NBS)177.982.14 g1.2Recrystallized
Tetrahydrofuran (THF)-50 mL-Anhydrous

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.54 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Add ethyl acetate (0.97 mL) dropwise to the LDA solution. The solution may become slightly cloudy. Stir for an additional 45 minutes at -78 °C to ensure complete enolate formation.[4]

  • Bromination: In a separate flask, dissolve N-Bromosuccinimide (2.14 g) in anhydrous THF (30 mL). Slowly add this solution to the enolate mixture via a cannula. Maintain the temperature at -78 °C.

  • Reaction Quench: After stirring for 2-3 hours at -78 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-bromoacetate.

Protocol 2: Synthesis of Ethyl 2-(piperidin-1-yl)acetate (Final Product)
ReagentM.W. ( g/mol )AmountMolar Equiv.Notes
Ethyl 2-bromoacetate167.001.67 g1.0From Protocol 1
Piperidine85.152.1 mL2.5Excess to act as base
Acetonitrile (MeCN)-40 mL-Anhydrous
Potassium Carbonate (K₂CO₃)138.212.76 g2.0Optional, as base

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 2-bromoacetate (1.67 g) and anhydrous acetonitrile (40 mL).

  • Add piperidine (2.1 mL). A second equivalent of piperidine (or an alternative base like K₂CO₃) is used to neutralize the HBr generated during the reaction, preventing the formation of piperidinium hydrobromide which would take the nucleophile out of the reaction.[7]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-piperidino ester.

Workflow and Process Optimization

dot digraph "Workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Overall experimental workflow for the two-step synthesis.

Troubleshooting and Optimization
IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Halogenation) Incomplete enolate formation due to wet reagents/glassware or impure base.Ensure all glassware is flame-dried. Use freshly distilled anhydrous solvents and diisopropylamine. Titrate the n-BuLi solution before use.
Self-condensation of the ester.Maintain a low temperature (-78 °C) throughout the addition and reaction time. Ensure rapid and efficient stirring.
Di-bromination Product Excess NBS or enolate reacting with the product.Use no more than 1.2 equivalents of NBS. Add the NBS solution slowly to the enolate.
Low yield in Step 2 (Substitution) Piperidine protonation by generated HBr.Use at least 2 equivalents of piperidine or add an inorganic base like K₂CO₃ or NaHCO₃ to the reaction mixture.[7]
Elimination (E2) side reaction forming an α,β-unsaturated ester.This is more likely with sterically hindered α-halo esters. Use a less hindered ester if possible. Running the reaction at a lower temperature may also favor substitution.
Ester Hydrolysis Presence of water during work-up or chromatography.Ensure all work-up steps are performed efficiently. Use anhydrous solvents and drying agents. Neutralize any acidic or basic residues before concentrating.

Conclusion

The synthesis of α-piperidino esters via nucleophilic substitution of α-halo esters is a reliable and versatile method for accessing valuable building blocks for drug discovery and development. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and by understanding the underlying mechanisms, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this note serve as a comprehensive resource for the successful implementation of this important transformation in the laboratory.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). ARKAT USA, Inc.[Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Royal Society of Chemistry. [Link]

  • Carbonyl Alpha–Substitution Reactions. (n.d.). Fiveable. [Link]

  • Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. (n.d.). ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. (n.d.). DiVA. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC. [Link]

  • Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. (n.d.). Organic Chemistry Portal. [Link]

  • Alpha Alkylation Esters. (2014). YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]

  • 21.4a Alpha Alkylation. (2018). YouTube. [Link]

  • Alkylation of Enolates Alpha Position. (2020). Chemistry Steps. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. [Link]

Sources

Method

"protocol for the purification of Ethyl 2-(4-methylpiperidin-1-yl)propanoate"

Application Note: Optimized Purification Strategies for Ethyl 2-(4-methylpiperidin-1-yl)propanoate Abstract & Technical Scope This application note details the purification protocol for Ethyl 2-(4-methylpiperidin-1-yl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Abstract & Technical Scope

This application note details the purification protocol for Ethyl 2-(4-methylpiperidin-1-yl)propanoate , a tertiary amino ester often synthesized via nucleophilic substitution (


) of ethyl 2-bromopropanoate with 4-methylpiperidine.[1][2]

The Chemical Challenge: The purification of this molecule presents a specific chemoselective paradox:

  • Basicity: The tertiary amine (

    
     ~10.[2]1) requires acidic conditions to protonate, allowing separation from neutral impurities.[2]
    
  • Lability: The ethyl ester moiety is susceptible to hydrolysis (saponification) under the very basic conditions typically used to recover amines from their salts.[2]

Scope: This guide provides a "Cold Acid-Base Swing" extraction protocol designed to isolate the target amine without hydrolyzing the ester, followed by polishing steps using vacuum distillation and amine-modified chromatography.[1][2]

Chemical Basis of Separation

Understanding the physicochemical properties is prerequisite to executing the protocol.[2]

PropertyValue (Est.)Significance for Protocol
Molecular Formula

MW = 199.29 g/mol .[1][2] Volatile enough for high-vac distillation.[1][2]
Amine

~10.1 (Conj.[1][2] Acid)Protonates fully at pH < 8.[1][2]0.
Ester Stability ModerateHydrolyzes rapidly at pH > 12 or pH < 1 with heat.[1][2]
LogP ~2.5Highly soluble in organic solvents (DCM, EtOAc, Toluene).[1][2]

Impurities Profile:

  • Impurity A: Ethyl 2-bromopropanoate (Starting Material) - Neutral/Lipophilic.[1][2]

  • Impurity B: 4-Methylpiperidine (Excess Reagent) - Basic/Volatile.[1][2]

  • Impurity C: Ethyl acrylate (Elimination Byproduct) - Neutral/Volatile.[1][2]

Primary Protocol: The "Cold Acid-Base Swing" Extraction[1]

This is the workhorse method for bulk purification (multi-gram to kilogram scale).[2] It relies on the solubility differential between the ionized ammonium salt (water-soluble) and the neutral haloester (organic-soluble).[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) or 20% Potassium Carbonate (
    
    
    
    )[1][2]
  • Brine (Saturated NaCl)[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Add 1M HCl (1.2 equivalents relative to theoretical amine yield).[2]

    • Mechanism:[1][3] The target amine is protonated to the hydrochloride salt (

      
      ) and migrates to the aqueous layer.
      
    • Separation: Shake vigorously and separate layers.[1][2][4] Keep the Aqueous Layer (contains Product).[2] Keep the Organic Layer (contains Impurity A & C) for TLC verification, then discard if devoid of product.

  • Organic Wash:

    • Wash the acidic aqueous layer with a fresh portion of DCM (0.5 volumes).

    • Purpose: Removes mechanically trapped neutral impurities.[1][2] Discard this organic wash.

  • Controlled Basification (The Critical Step):

    • Cool the aqueous layer to 0–5°C using an ice bath.[2]

    • Slowly add Saturated

      
       or 20% 
      
      
      
      with stirring until pH reaches ~9–10.
    • Warning:Do NOT use NaOH. Strong hydroxide bases will rapidly hydrolyze the ethyl ester to the carboxylic acid (zwitterion), which will remain in the water and be lost.

  • Product Recovery:

    • Extract the cold, basic aqueous mixture with DCM (

      
       volumes).
      
    • Combine organic extracts.[1][2][4]

  • Drying & Concentration:

    • Wash combined organics with Brine.[1][2]

    • Dry over Anhydrous

      
       (Magnesium sulfate is slightly acidic and can trap amines; Sodium sulfate is preferred).[2]
      
    • Concentrate in vacuo (Rotovap) at <40°C.[2]

Workflow Logic Visualization

ExtractionProtocol Start Crude Mixture (Amine + Haloester) Step1 Dissolve in DCM Add 1M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Layer 1 (Contains Haloester/Neutrals) Sep1->Org1 Neutrals Aq1 Aqueous Layer 1 (Target Amine Salt) Sep1->Aq1 Product (H+) Step2 Wash with fresh DCM Aq1->Step2 Org2 Organic Wash (Discard) Step2->Org2 Step3 CRITICAL: Cool to 0°C Basify with NaHCO3 to pH 9 Step2->Step3 Purified Salt Step4 Extract with DCM (3x) Step3->Step4 FinalOrg Final Organic Layer (Target Free Base) Step4->FinalOrg Pure Product FinalAq Aqueous Waste (Salts) Step4->FinalAq

Figure 1: The "Cold Acid-Base Swing" ensures ester stability while removing neutral starting materials.[1][2]

Secondary Protocol: Vacuum Distillation (Polishing)[2]

If the extraction yields a product with minor impurities (e.g., trace 4-methylpiperidine), distillation is the preferred polishing method due to the volatility difference.

  • Setup: Short-path distillation apparatus.

  • Vacuum Requirement: High vacuum (< 1 mmHg) is essential to keep the boiling point below the ester's thermal decomposition threshold.

  • Predicted Boiling Point: ~90–110°C at 0.5 mmHg (Estimate).[1][2]

Procedure:

  • Degas the oil under vacuum at room temperature first to remove residual solvents.[2]

  • Slowly ramp temperature.[1][2]

  • Foreshot: Collect the first fraction (lower boiling point) which usually contains unreacted 4-methylpiperidine.[1][2]

  • Main Fraction: Collect the stable boiling fraction.

Tertiary Protocol: Amine-Modified Chromatography

For small-scale purification or if non-ionizable impurities persist, silica gel chromatography is required.[1][2]

The Tailing Problem: Tertiary amines interact strongly with acidic silanol groups (


) on silica gel, causing streaking/tailing and poor separation.[1][2]

The Solution: Pre-treat the column or modify the mobile phase with a competitive base (Triethylamine or Ammonia).

Chromatography Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Base Modifier: 1% Triethylamine (

    
    ) or 1% 
    
    
    
    .[1][2]
  • Mobile Phase:

    • Gradient: 100% Hexane

      
       20% EtOAc/Hexane (with 1% 
      
      
      
      ).[2]
    • Alternative: DCM:MeOH (95:[1]5) with 1%

      
      .[1][2]
      

TLC Visualization:

  • Use

    
     (Iodine) chamber or Dragendorff’s reagent (specific for tertiary amines).[2]
    
  • 
     Control: The target should have an 
    
    
    
    of ~0.3–0.4 in the chosen solvent system.[2]

Quality Control & Characterization

Verify the identity and purity using the following parameters.

1.


 NMR (400 MHz, 

):
  • 
     4.15 (q, 2H):  Ethyl ester 
    
    
    
    .[1][2]
  • 
     3.35 (q, 1H):  Alpha-proton (
    
    
    
    ).[1][2] This is the diagnostic peak.[2]
  • 
     2.80 - 2.20 (m, 4H):  Piperidine ring protons adjacent to Nitrogen.[1][2]
    
  • 
     1.25 (t, 3H):  Ethyl ester terminal methyl.[1][2]
    
  • 
     1.20 (d, 3H):  Alpha-methyl group.[1][2]
    
  • 
     0.90 (d, 3H):  Methyl group on the piperidine ring.
    

2. GC-MS:

  • Look for the Molecular Ion (

    
    ) peak at 199 m/z .[2]
    
  • Common fragment: Loss of ethoxy group (

    
    ).[1][2]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocols for amino ester isolation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press, 2012.[2] (Mechanistic basis of ester hydrolysis and amine basicity).

  • Kagan, M. et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups."[1][2][5] Journal of Chromatography A, 1194(1), 80-89, 2008.[1][2][5] Link

  • PubChem Compound Summary for N-Methylpiperidine (Analogous pKa data). National Center for Biotechnology Information.[1][2] Link

Sources

Application

Application Note: Ethyl 2-(4-methylpiperidin-1-yl)propanoate in Medicinal Chemistry

[1] Executive Summary Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS: 928709-07-3) is a specialized -amino ester building block used in the synthesis of peptidomimetics and heterocyclic drug scaffolds. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS: 928709-07-3) is a specialized


-amino ester building block used in the synthesis of peptidomimetics and heterocyclic drug scaffolds. Structurally, it consists of a 4-methylpiperidine  moiety—a privileged substructure in medicinal chemistry found in antihistamines, antipsychotics, and sigma receptor ligands—linked to the 

-carbon of an alanine ethyl ester.

This application note details the strategic utilization of this molecule as a versatile synthon . It serves as a precursor for introducing basic, lipophilic "head groups" into drug candidates, modulating pharmacokinetic properties (pK


, logP), and synthesizing novel N-substituted amino acid derivatives .

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 2-(4-methylpiperidin-1-yl)propanoate
CAS Number 928709-07-3
Molecular Formula C

H

NO

Molecular Weight 199.29 g/mol
Structure Class N-Alkylated

-Amino Ester
Key Functional Groups Ester (electrophilic/hydrolyzable), Tertiary Amine (basic/nucleophilic)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Predicted) ~8.5 (Piperidine Nitrogen)

Strategic Applications in Drug Design

Synthesis of Peptidomimetics (N-Capping)

The molecule acts as a source of N-(4-methylpiperidinyl)alanine . By hydrolyzing the ester to the free acid, researchers can couple this motif to the N-terminus of peptides or drug pharmacophores. This modification is used to:

  • Enhance Metabolic Stability: The N-alkylated amino acid resists aminopeptidase degradation.

  • Modulate Lipophilicity: The 4-methylpiperidine ring increases logP, facilitating blood-brain barrier (BBB) penetration.

  • Introduce Ionizable Centers: The tertiary amine provides a protonation site at physiological pH, improving solubility and electrostatic binding.

Precursor for Heterocyclic Scaffolds

This ester is a key intermediate for cyclization reactions.

  • Piperazinones: Reaction with primary amines or diamines followed by cyclization can yield substituted piperazinones, a core scaffold in kinase inhibitors.

  • Amino-Alcohols: Reduction of the ester yields 2-(4-methylpiperidin-1-yl)propan-1-ol , a structural analog of amino-alcohol ligands used in asymmetric catalysis and as beta-blocker pharmacophores.

Experimental Protocols

Protocol A: Synthesis via N-Alkylation (Standard Procedure)

Objective: Synthesize Ethyl 2-(4-methylpiperidin-1-yl)propanoate from 4-methylpiperidine and ethyl 2-bromopropionate.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidine (10 mmol) in anhydrous ACN (20 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (20 mmol) and stir the suspension at Room Temperature (RT) for 15 minutes.
  • Alkylation: Dropwise add Ethyl 2-bromopropionate (11 mmol).

    • Note: The reaction is exothermic; cooling to 0°C during addition is recommended for scale >5g.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM, visualized with Ninhydrin or Iodine).

  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 9:1 to 7:3) to yield the pure oil.

Protocol B: Hydrolysis to Free Acid (Lithium Salt Method)

Objective: Generate the active coupling partner 2-(4-methylpiperidin-1-yl)propanoic acid .

Reagents:

  • Ethyl 2-(4-methylpiperidin-1-yl)propanoate (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.0 equiv)
    
  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H

    
    O and stir vigorously at RT for 3–12 hours.
    
  • Monitoring: LC-MS should show disappearance of the ester peak (M+H = 200) and appearance of the acid peak (M+H = 172).

  • Neutralization: Carefully adjust pH to ~7.0 with 1M HCl.

    • Critical: Do not over-acidify if isolating the zwitterion, as the tertiary amine will protonate. For coupling reactions, the crude Lithium salt can often be used directly after lyophilization.

  • Isolation: Lyophilize to obtain the solid carboxylate salt, ready for amide coupling.

Visualized Workflows

Figure 1: Synthesis and Application Pathway

G Start 4-Methylpiperidine Product Ethyl 2-(4-methylpiperidin-1-yl)propanoate (Target Scaffold) Start->Product Protocol A: K2CO3, ACN, 60°C Reagent Ethyl 2-bromopropionate Reagent->Product Acid Acid Derivative (Coupling Partner) Product->Acid Protocol B: LiOH, THF/H2O Alcohol Amino-Alcohol (Ligand/Anesthetic Analog) Product->Alcohol Reduction: LiAlH4, THF Amide Peptidomimetic Amides (Bioactive) Acid->Amide Amidation: R-NH2, HATU

Caption: Synthetic workflow converting raw materials into the target ester and its subsequent diversification into bioactive amides and alcohols.

Figure 2: Mechanistic Logic for Drug Design

Logic Target Ethyl 2-(4-methylpiperidin-1-yl)propanoate Feature1 Chiral Center (Alpha-Carbon) Target->Feature1 Feature2 Basic Nitrogen (Piperidine) Target->Feature2 Feature3 Lipophilic Tail (4-Methyl) Target->Feature3 Effect1 Stereoselective Binding Feature1->Effect1 Effect2 Solubility & Ion Channel Blockade Feature2->Effect2 Effect3 BBB Penetration & Hydrophobic Pocket Filling Feature3->Effect3

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's features to medicinal chemistry outcomes.

References

  • Molecules. (2023). Antioxidants from Natural Sources: Separation and Characterization II. (Contextual reference for 4-methylpiperidine derivatives in lipid modulation). Retrieved from [Link][2][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Methylpiperidine. Retrieved from [Link]

Sources

Method

"large-scale synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate"

Application Note: Large-Scale Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Profile IUPAC Name: Ethyl 2-(4-methylpiperidin-1-yl)propanoate[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • IUPAC Name: Ethyl 2-(4-methylpiperidin-1-yl)propanoate[1][2]

  • CAS Registry Number: 928709-07-3[2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [3]
  • Molecular Weight: 199.29 g/mol [3]

  • Role: Key intermediate for pharmaceutical scaffolds (e.g., antihistamines, antispasmodics) and agrochemical actives.

1.2 Process Overview This protocol details the kilogram-scale synthesis via the nucleophilic substitution (


) of 4-methylpiperidine with ethyl 2-bromopropanoate. While conceptually simple, the process is engineered to mitigate the primary competing side reaction: the base-promoted elimination of hydrogen bromide from the 

-halo ester to form ethyl acrylate (lachrymator, toxic).

1.3 Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: Ethyl 2-(4-methylpiperidin-1-yl)propanoate (C11H21NO2) Disconnection C-N Bond Formation (Nucleophilic Substitution) Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 4-Methylpiperidine Disconnection->Precursor1 Precursor2 Electrophile: Ethyl 2-bromopropanoate Disconnection->Precursor2 SideProduct Avoided Side Product: Ethyl Acrylate (Elimination) Precursor2->SideProduct Risk: Base-catalyzed elimination

Figure 1: Retrosynthetic strategy highlighting the critical C-N bond formation and the elimination risk.

Part 2: Process Optimization & Critical Parameters

2.1 Solvent & Base Selection To maximize yield and minimize elimination, the reaction environment must favor substitution (


) over elimination (

).
ParameterSelected OptionRationale (Causality)
Solvent Acetonitrile (MeCN) High dielectric constant promotes

transition states. Toluene is a viable alternative for >100kg scale (easier recovery), but MeCN offers faster kinetics at 1-10kg scale.
Base Potassium Carbonate (

)
Mild inorganic base. Strong enough to neutralize HBr but less likely than alkoxides (e.g., NaOEt) to trigger E2 elimination of the

-bromo ester.
Catalyst Potassium Iodide (KI) (Optional) Finkelstein condition. Converts alkyl bromide to more reactive alkyl iodide in situ, accelerating substitution relative to elimination.
Temperature 0°C

RT
Critical. High initial temperatures favor elimination (entropy-driven). Controlled warming ensures substitution dominates.

2.2 Stoichiometry Control

  • 4-Methylpiperidine: 1.10 equivalents. Slight excess ensures complete consumption of the limiting reagent (bromoester) and suppresses bis-alkylation (impossible here, but good practice for primary amines).

  • Ethyl 2-bromopropanoate: 1.00 equivalents. Limiting reagent.

  • 
    :  1.50 equivalents. Excess required to sequester acid and maintain basicity.
    

Part 3: Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning:

  • Ethyl 2-bromopropanoate: Lachrymator. Handle in a fume hood.

  • 4-Methylpiperidine: Corrosive, flammable liquid.

  • Ethyl Acrylate (potential byproduct): Polymerizable, toxic.

3.1 Reaction Setup

  • Equipment: 10 L Jacketed Glass Reactor equipped with a mechanical overhead stirrer (anchor impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Purge reactor with Nitrogen (

    
    ) for 15 minutes.
    

3.2 Step-by-Step Procedure

Step 1: Charge and Cool

  • Charge Acetonitrile (5.0 L) to the reactor.

  • Add Potassium Carbonate (anhydrous, milled) (1060 g, 7.67 mol) .

  • Add 4-Methylpiperidine (560 g, 5.65 mol) .

  • Optional: Add Potassium Iodide (42 g, 0.25 mol) .

  • Start stirring at 350 RPM.

  • Cool the slurry to 0–5 °C using the jacket chiller.

Step 2: Controlled Addition (Critical Step)

  • Charge Ethyl 2-bromopropanoate (925 g, 5.11 mol) to the addition funnel.

  • Add the bromoester dropwise over 2 to 3 hours , maintaining the internal temperature below 10 °C .

    • Why? Rapid addition causes localized heating, triggering the elimination pathway to ethyl acrylate.

Step 3: Reaction & Monitoring

  • After addition, allow the mixture to warm naturally to 20–25 °C (Room Temperature) .

  • Stir for 12–16 hours .

  • IPC (In-Process Control): Monitor by GC-MS or TLC (Mobile Phase: 10% EtOAc in Hexanes).

    • Criteria: < 2% remaining Ethyl 2-bromopropanoate.

Step 4: Workup

  • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (

    
    ).
    
  • Rinse the filter cake with Acetonitrile (500 mL) .

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40 °C bath) to remove the bulk of Acetonitrile.

  • Solvent Swap: Dissolve the oily residue in Ethyl Acetate (3.0 L) .

  • Wash:

    • Water (2 x 1.5 L) to remove residual inorganic salts.

    • Brine (1.0 L).

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) .[4]
    
  • Filter and concentrate to yield the Crude Oil .

Step 5: Purification (Vacuum Distillation)

  • Transfer crude oil to a distillation flask.

  • Perform high-vacuum distillation.

    • Expected Boiling Point: ~95–105 °C at 1.0 mmHg (estimated based on congeners).

  • Collect the main fraction as a clear, colorless to pale yellow liquid.

3.3 Yield & Characterization

  • Expected Yield: 850 – 920 g (78 – 85%).

  • Appearance: Clear liquid.[5]

  • Purity: > 98% (GC area %).

Part 4: Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Charge MeCN, K2CO3, 4-Me-Pip Cool to 0°C Addition Controlled Addition: Ethyl 2-bromopropanoate (Temp < 10°C) Start->Addition Reaction Reaction: Warm to RT Stir 12-16h Addition->Reaction IPC IPC Check (GC/TLC): Is SM < 2%? Reaction->IPC IPC->Reaction No (Extend Time) Filtration Filtration: Remove KBr/KHCO3 salts IPC->Filtration Yes Evaporation Concentration: Remove MeCN Filtration->Evaporation Extraction Workup: Dissolve in EtOAc Wash H2O/Brine Evaporation->Extraction Distillation Purification: Vacuum Distillation (~100°C @ 1mmHg) Extraction->Distillation Product Final Product: Ethyl 2-(4-methylpiperidin-1-yl)propanoate Distillation->Product

Figure 2: Operational workflow for the 1kg scale synthesis.

Part 5: Analytical Specifications

5.1 Nuclear Magnetic Resonance (NMR)

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       3.35 (q, 1H, 
      
      
      
      -CH)
    • 
       2.80 - 2.60 (m, 2H, Piperidine ring)
      
    • 
       2.30 - 2.10 (m, 2H, Piperidine ring)
      
    • 
       1.30 (d, 3H, 
      
      
      
      -Methyl)
    • 
       1.25 (t, 3H, Ester Methyl)
      
    • 
       0.90 (d, 3H, Piperidine Methyl)
      
    • Note: Chemical shifts are estimates based on ChemDraw prediction for this specific structure.

5.2 Mass Spectrometry (GC-MS)

  • Molecular Ion (

    
    ):  m/z 199.
    
  • Base Peak: m/z 126 (Loss of

    
    , characteristic of 
    
    
    
    -amino esters).

References

  • Vertex Pharmaceuticals. (2014). Selective endo-Cyclic

    
    -Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health (PMC). [Link]
    
  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. [Link]

  • Organic Syntheses. (1941).[6] General Procedures for N-Alkylation of Amines. Org. Synth. Coll. Vol. 1, 102. [Link]

Sources

Application

Application Note: Ethyl 2-(4-methylpiperidin-1-yl)propanoate as a Synthetic Pivot

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the utility of Ethyl 2-(4-methylpiperidin-1-yl)propanoate as a versatile synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the utility of Ethyl 2-(4-methylpiperidin-1-yl)propanoate as a versatile synthetic intermediate, focusing on its role in generating "privileged scaffolds" for CNS active agents, local anesthetics, and anticholinergics.[1][2]

[1][2]

Part 1: Introduction & Strategic Utility[1][2]

Compound Identity:

  • IUPAC Name: Ethyl 2-(4-methylpiperidin-1-yl)propanoate[1][2]

  • CAS Number: 928709-07-3 (Related Acid: 915920-16-0)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 199.29 g/mol [1]

The "Pivot" Concept: In modern drug discovery, Ethyl 2-(4-methylpiperidin-1-yl)propanoate serves as a bifunctional pivot . It combines a lipophilic, sterically defined amine (4-methylpiperidine) with a reactive ester handle.[2] This specific geometry—an


-amino ester—is critical because it allows for divergent synthesis .[1][2]

From this single intermediate, a chemist can access three distinct chemical spaces relevant to pharmacology:

  • 
    -Amino Alcohols:  Via reduction.[1][2] These motifs are foundational to local anesthetics (e.g., Piperocaine analogs) and sodium channel blockers.
    
  • 
    -Amino Acids:  Via hydrolysis.[1][2] These zwitterionic species serve as precursors for peptide mimetics or GABA uptake inhibitor analogs.[1][2]
    
  • Heterocyclic Scaffolds: Via hydrazide formation.[1][2] Reaction with hydrazine followed by cyclization generates 1,2,4-triazoles or pyrazoles, common in anti-inflammatory and antifungal research.

Part 2: Divergent Synthesis & Mechanism (Visualized)

The following diagram illustrates the central role of this intermediate and its downstream transformations.

G cluster_mech Mechanism Note Start1 4-Methylpiperidine Intermediate Ethyl 2-(4-methylpiperidin-1-yl)propanoate (THE PIVOT) Start1->Intermediate SN2 Alkylation (K2CO3, MeCN, 60°C) Start2 Ethyl 2-bromopropionate Start2->Intermediate PathA 2-(4-methylpiperidin-1-yl)propan-1-ol (Local Anesthetic Scaffold) Intermediate->PathA Reduction (LiAlH4, THF) PathB 2-(4-methylpiperidin-1-yl)propanoic acid (Peptidomimetic/GABA Analog) Intermediate->PathB Hydrolysis (LiOH, THF/H2O) PathC Acyl Hydrazide Derivative (Precursor to Triazoles) Intermediate->PathC Hydrazinolysis (NH2NH2, EtOH) MechText Steric bulk of 4-Me group directs conformation but does not hinder N-alkylation.

Figure 1: Divergent synthesis map showing the generation of the intermediate and its three primary downstream applications.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Rationale: This is a classic S


2 substitution. The use of anhydrous acetonitrile and potassium carbonate ensures the neutralization of the HBr byproduct, driving the reaction to completion.

Materials:

  • 4-Methylpiperidine (1.0 eq)[1][2]

  • Ethyl 2-bromopropionate (1.1 eq)[1][2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, granular (2.0 eq)
  • Acetonitrile (MeCN), anhydrous (10 mL/g of amine)

  • Sodium Iodide (NaI), catalytic (0.1 eq) – accelerates reaction via Finkelstein mechanism.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Add 4-Methylpiperidine (10.0 g, 101 mmol) and anhydrous MeCN (100 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (27.9 g, 202 mmol) and catalytic NaI (1.5 g). Stir for 10 minutes at room temperature.
  • Alkylation: Dropwise add Ethyl 2-bromopropionate (14.5 mL, 111 mmol) over 15 minutes. The solution may turn slightly yellow.[1][2]

  • Reflux: Heat the mixture to 60°C (internal temperature) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin or Dragendorff).[2]

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K

    
    CO
    
    
    
    ) through a celite pad.[2] Rinse the pad with EtOAc.[1][2]
  • Extraction: Concentrate the filtrate. Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via vacuum distillation (bp ~110-115°C at 5 mmHg) or flash chromatography (Silica, 0-5% MeOH/DCM) to yield a pale yellow oil.[1][2]

Expected Yield: 85–92%[1]

Protocol B: Reduction to 2-(4-methylpiperidin-1-yl)propan-1-ol

Rationale: This transforms the ester into a primary alcohol, creating a "reversed" amino-alcohol motif common in antihistamines and anesthetics.

Materials:

  • Ethyl 2-(4-methylpiperidin-1-yl)propanoate (from Protocol A)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: In a dry 3-neck flask under nitrogen, suspend LiAlH

    
     (1.5 g, 40 mmol) in anhydrous THF (40 mL) at 0°C.
    
  • Addition: Dissolve the ester (4.0 g, 20 mmol) in THF (20 mL) and add dropwise to the hydride suspension, maintaining temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water. Stir until a white granular precipitate forms.

  • Isolation: Filter the salts, dry the filtrate (MgSO

    
    ), and concentrate to yield the amino-alcohol.
    

Self-Validating Check: The disappearance of the ester carbonyl peak (~1735 cm


) in IR spectroscopy confirms reduction.[1][2]

Part 4: Quantitative Data & Safety

Physicochemical Properties Table:

PropertyValue / DescriptionNote
Appearance Clear to pale yellow oilDarkens upon air exposure (amine oxidation).[1][2]
Boiling Point ~110-115°C @ 5 mmHgEstimated based on analogues.[1][2]
Solubility Soluble in EtOAc, DCM, EtOHSparingly soluble in water (unless protonated).
pKa (Calc) ~9.2 (Piperidine Nitrogen)Basic; forms stable hydrochloride salts.[1]
Stability HygroscopicStore under inert gas (Argon/N

).[1][2]

Safety & Handling:

  • Skin/Eye Irritant: The compound is an alkylating agent precursor and a tertiary amine.[1][2] Wear nitrile gloves and safety goggles.[1][2]

  • Inhalation: Use a fume hood.[1][2] Piperidine derivatives often have potent pharmacological activity; avoid dust/aerosol inhalation.[1][2]

References

  • Synthesis of Piperazine Analogues (Methodology Reference)

    • Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[1][2]

    • Source: Molbank 2009, M607.
    • URL:[Link]

    • Relevance: Validates the K CO /DMSO/Acetone alkylation protocol for hindered amines and ethyl 2-bromopropion
  • Biological Context (Antifungal/CNS Scaffolds)

    • Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline...
    • Source: Archiv der Pharmazie (via PubMed Central).[1][2]

    • URL:[Link]

    • Relevance: Establishes the pharmacological relevance of 4-substituted piperidine linkers in drug discovery.
  • General Reactivity of Ethyl Bromopropionate

    • Title: Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis.[1][2][3]

    • Source: Organic Syntheses (General Procedure Reference).
    • URL:[Link]

    • Relevance: Provides foundational safety and handling data for the starting material.[1][2]

Sources

Method

Definitive Structural Elucidation of N-Alkylated Piperidines: An Integrated NMR and MS Protocol

Abstract & Strategic Context The piperidine ring is a pharmacophore "engine room," appearing in over 12,000 biologically active compounds, including blockbuster drugs like fentanyl, donepezil, and methylphenidate. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The piperidine ring is a pharmacophore "engine room," appearing in over 12,000 biologically active compounds, including blockbuster drugs like fentanyl, donepezil, and methylphenidate. However, the N-alkylation of piperidines introduces specific analytical challenges:

  • Conformational Flux: The rapid chair-chair interconversion at room temperature can broaden NMR signals.

  • Stereochemical Ambiguity: Determining the axial vs. equatorial orientation of N-substituents is critical for potency but difficult to assign via 1D NMR alone.

  • Ionization Variance: The basicity of the tertiary amine drastically alters chemical shifts between free base and salt forms, a feature that can be exploited for validation.

This guide moves beyond basic spectral assignment, providing a causality-driven protocol for definitively proving the structure, purity, and stereochemistry of N-alkylated piperidines using orthogonal MS and NMR techniques.

Mass Spectrometry Strategy: The -Cleavage Rule[1][2]

In N-alkylated piperidines, mass spectrometry is not just for molecular weight confirmation; it is a probe for the substitution pattern adjacent to the nitrogen.

The Mechanistic Logic

The dominant fragmentation pathway in Electron Ionization (EI) and Collision-Induced Dissociation (CID) is


-cleavage . The nitrogen lone pair drives the formation of a resonance-stabilized iminium ion.
  • Rule: The bond adjacent to the nitrogen breaks, preferentially losing the largest alkyl substituent to maximize the stability of the remaining radical.

  • Diagnostic Value: If you have an N-ethyl-2-methylpiperidine,

    
    -cleavage will yield distinct fragments depending on whether the ring C-C bond or the exocyclic N-alkyl bond breaks.
    
MS Workflow Diagram

The following diagram illustrates the decision matrix for MS characterization, highlighting the critical


-cleavage pathway.

MS_Strategy Sample N-Alkylated Piperidine Sample Ionization Ionization Selection Sample->Ionization ESI ESI (+) (Polar/Salts) Soft Ionization Ionization->ESI EI EI (70eV) (Neutral/Volatile) Hard Ionization Ionization->EI Parent Molecular Ion [M+H]+ or M+. ESI->Parent EI->Parent Frag_Pathway Fragmentation Logic (MS/MS or In-Source) Parent->Frag_Pathway Alpha_Cleavage α-Cleavage (Dominant) Loss of substituent at C2/C6 Frag_Pathway->Alpha_Cleavage Primary Pathway Ring_Opening Ring Fission (Retro-Diels-Alder type) Frag_Pathway->Ring_Opening Secondary Pathway Result Structural Confirmation (Substituent Position) Alpha_Cleavage->Result Ring_Opening->Result

Figure 1: Decision matrix for Mass Spectrometry characterization, emphasizing the dominance of


-cleavage in structural assignment.

NMR Characterization: The "Salt Shift" & Stereochemistry

NMR analysis of piperidines must account for the nitrogen lone pair, which causes significant shielding/deshielding effects (Chemical Shift Anisotropy).

The "Salt Shift" Validation Protocol

A powerful, often overlooked self-validating method is comparing the Free Base to the HCl Salt.

  • Free Base: Nitrogen lone pair is active.

    
    -protons (H2/H6) are shielded (upfield).
    
  • HCl Salt: Nitrogen is protonated (

    
    ). The lone pair is quenched.
    
  • Result: A dramatic downfield shift (

    
     ppm) is observed for 
    
    
    
    -protons and
    
    
    -carbons.
  • Why do this? If the shift does not occur or is irregular, it indicates the N-alkylation failed (e.g., quaternary ammonium formation) or the ring is not a piperidine.

Stereochemical Assignment (Axial vs. Equatorial)

The orientation of the N-alkyl group and ring substituents is determined by:

  • 
     Coupling: 
    
    • Axial-Axial: Large coupling (

      
       Hz).
      
    • Axial-Equatorial: Small coupling (

      
       Hz).
      
  • NOESY (Nuclear Overhauser Effect):

    • 1,3-Diaxial Interaction: Strong NOE correlation between axial protons on C2, C4, and C6 confirms the chair conformation.

    • N-Substituent: If the N-alkyl group is axial, it will show NOE to axial C3/C5 protons. If equatorial, it will not.

NMR Logic Diagram

NMR_Logic Start 1H NMR Spectrum Check_Broad Are signals broad? Start->Check_Broad Temp_Exp Variable Temp NMR (Cool to -40°C) Check_Broad->Temp_Exp Yes (Flux) Assign_H Identify α-Protons (H2, H6) Check_Broad->Assign_H No (Sharp) Temp_Exp->Assign_H Coupling Analyze J-Couplings Assign_H->Coupling NOESY 2D NOESY/ROESY Assign_H->NOESY Axial Large J (10-12Hz) NOE to C4-ax Coupling->Axial Equatorial Small J (2-5Hz) NOE to C4-eq Coupling->Equatorial NOESY->Axial NOESY->Equatorial Conclusion Definitive Stereochemistry Axial->Conclusion Equatorial->Conclusion

Figure 2: Workflow for assigning stereochemistry in piperidines, addressing conformational flux and axial/equatorial differentiation.

Detailed Experimental Protocols

Protocol A: The "Salt Shift" Comparison (Self-Validation)

Objective: Confirm N-alkylation and assess purity by comparing chemical shift perturbations.

  • Free Base Preparation:

    • Dissolve 10 mg of the crude N-alkyl piperidine in 0.6 mL

      
      .
      
    • Add 5 mg anhydrous

      
       (to ensure free base) and filter into the NMR tube.
      
    • Acquire

      
       and 
      
      
      
      spectra.[1]
  • In-Situ Salt Formation:

    • To the same NMR tube, add 1-2 drops of

      
       in Dioxane (4M) or bubble HCl gas for 5 seconds.
      
    • Shake vigorously. A precipitate may form; if so, add

      
       dropwise until dissolved.
      
    • Acquire

      
       and 
      
      
      
      spectra.[1]
  • Analysis:

    • Overlay the spectra.

    • Pass Criteria: H2/H6 protons must shift downfield by >0.5 ppm.

    • Fail Criteria: No shift (quaternary ammonium) or decomposition.

Protocol B: MS Fragmentation Analysis

Objective: Confirm the position of the alkyl chain via


-cleavage.
  • Sample Prep: Dilute sample to 1 µg/mL in Methanol (LC-MS grade).

  • Method: Direct Infusion ESI-MS/MS (Positive Mode).

  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Ramp 20-50V (to induce fragmentation).

    • Collision Energy: 15-35 eV.

  • Data Interpretation:

    • Identify Parent Ion

      
      .[2]
      
    • Look for the Iminium Ion fragment.

    • Example: For N-ethylpiperidine (

      
       113), look for loss of 
      
      
      
      (m/z 98) vs loss of ethyl (m/z 84). The loss of the alkyl group adjacent to Nitrogen is favored.

Data Summary: Expected Shifts & Fragments

The following table summarizes the expected data for a generic N-alkylated piperidine.

FeatureFree Base (

)
HCl Salt (

)
Diagnostic Note
N-CH2 (

)

2.2 - 2.6 ppm3.0 - 3.8 ppmPrimary Indicator. Large downfield shift upon protonation.
Ring C2/C6

50 - 55 ppm55 - 60 ppmCarbon shifts are less dramatic but consistent.
Bohlmann Bands (IR) 2700 - 2800

Disappear Indicates lone pair is anti-periplanar to C-H bonds (Free base only).
MS Base Peak

(EI)

(ESI)
ESI preserves the molecular ion; EI fragments it.
Major Fragment

[M - R]


[M - R]


-cleavage product (Iminium ion).[2]

References

  • BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Eliel, E. L., et al. (1991). Conformational analysis.[4][5][6][7] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[4] Retrieved from

  • Katcka, M. & Urbanski, T. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences. Retrieved from

  • Rubulotta, G., et al. (2017). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from

  • Waters Corporation. (2023). Impurities Application Notebook: Pharmaceutical Impurity Profiling. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Alkylation Reaction Conditions for 4-Methylpiperidine

Welcome to the technical support center for the N-alkylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Nuances of N-Alkylation

The N-alkylation of 4-methylpiperidine is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. While seemingly straightforward, this reaction is subject to several competing pathways and potential pitfalls that can significantly impact yield and purity. The primary challenge lies in achieving selective mono-alkylation while minimizing the formation of the over-alkylated quaternary ammonium salt.[1][2] The nucleophilicity of the resulting tertiary amine is often comparable to or even greater than the starting secondary amine, making it susceptible to a second alkylation.[3]

This guide will explore the critical parameters of this reaction, from the choice of alkylating agent and base to the selection of an appropriate solvent and reaction temperature. We will also present reductive amination as a powerful alternative for achieving clean and selective N-alkylation.

Core Concepts & Reaction Mechanisms

The direct N-alkylation of 4-methylpiperidine with an alkyl halide typically proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A crucial, and often overlooked, aspect of this reaction is the generation of a hydrohalic acid (e.g., HBr, HCl) byproduct. This acid will readily protonate the basic nitrogen of the starting 4-methylpiperidine, rendering it non-nucleophilic and effectively halting the reaction.[4][5] Therefore, the inclusion of a base to scavenge this acid is essential for the reaction to proceed to completion.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the mono-N-alkylation of 4-methylpiperidine, optimized to reduce the risk of over-alkylation.

Materials:

  • 4-Methylpiperidine

  • Alkyl Halide (e.g., bromide or iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add 4-methylpiperidine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to a round-bottom flask containing anhydrous acetonitrile (to make a 0.1-0.2 M solution of the amine).

  • Stirring: Begin vigorous stirring to ensure the base is well-suspended.

  • Alkyl Halide Addition: Dissolve the alkyl halide (1.0 equivalent) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring reaction mixture at room temperature over 1-2 hours. Slow addition is critical to maintain a relative excess of the secondary amine, which minimizes the formation of the quaternary ammonium salt.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion, depending on the reactivity of the alkyl halide. Gentle heating (40-60 °C) can be applied to accelerate the reaction with less reactive alkyl halides.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining inorganic salts.

    • To remove unreacted 4-methylpiperidine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated 4-methylpiperidine will move to the aqueous layer.[4]

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is an excellent alternative that circumvents the issue of over-alkylation.[7] The reaction proceeds in two steps, often in a one-pot fashion: the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[6][8]

Materials:

  • 4-Methylpiperidine

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a round-bottom flask, add 4-methylpiperidine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) to anhydrous dichloromethane.

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[6] Allow the imine to form over 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion in the presence of the unreacted aldehyde.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Selecting Your Reaction Conditions

The optimal conditions for N-alkylation can vary significantly depending on the nature of the alkylating agent. The following table provides a summary of typical conditions and expected outcomes.

Alkylating AgentRecommended BaseSolventTemperatureTypical TimeKey Considerations
Primary Alkyl IodideK₂CO₃, DIPEAMeCN, DMFRoom Temp2-12 hHighly reactive, risk of over-alkylation. Slow addition is crucial.[5]
Primary Alkyl BromideK₂CO₃, DIPEAMeCN, DMFRoom Temp - 50°C4-24 hGood balance of reactivity and control.
Primary Alkyl ChlorideK₂CO₃, NaI (cat.)DMF, Acetone50-80°C12-48 hLess reactive, may require heating and a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction.[6]
Secondary Alkyl HalideCs₂CO₃, t-BuOKDMF, THF50-80°C24-72 hSteric hindrance can slow the reaction.[4] A stronger base may be required. Elimination can be a competing side reaction.
Aldehyde/Ketone (Reductive Amination)(none required)DCM, DCERoom Temp12-24 hExcellent for mono-alkylation.[7] Avoids over-alkylation. The reducing agent is NaBH(OAc)₃.

Visualizing the Process

Experimental Workflow for Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine 4-methylpiperidine and K₂CO₃ in anhydrous MeCN prep2 Prepare solution of alkyl halide in MeCN react1 Slowly add alkyl halide solution to amine mixture prep2->react1 react2 Stir at room temp (or heat if necessary) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Filter inorganic salts react3->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Dissolve in organic solvent & wash with H₂O workup2->workup3 workup4 Acid wash to remove unreacted amine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify1 Column Chromatography workup5->purify1 G cluster_diagnosis cluster_solutions start Low Yield or Impure Product q1 TLC/LC-MS shows mostly starting material? start->q1 q2 TLC/LC-MS shows product and over-alkylation? start->q2 q3 Reaction is complete but yield is low after work-up? start->q3 q1->q2 No sol1 Increase temp Switch to R-Br/R-I Add cat. NaI Check base stoichiometry q1->sol1 Yes q2->q3 No sol2 Use excess amine Slow addition of R-X Switch to reductive amination q2->sol2 Yes sol3 Optimize acid/base extraction Check for product volatility Ensure complete precipitation/extraction q3->sol3 Yes

A logical workflow for troubleshooting common N-alkylation issues.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2021). J. Org. Chem.[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Org. Lett.[Link]

  • D'Arcy, R., et al. (1971). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Can. J. Chem.[Link]

  • Elangovan, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Org. Lett.[Link]

  • Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • J. Mex. Chem. Soc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Edgewood Arsenal. (1969). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (1981).
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (2018). Sci Rep. [Link]

  • Angewandte Chemie. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • MDPI. (2022). N-Dealkylation of Amines. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines. [Link]

  • Redalyc. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2012). International Journal of Pharma and Bio Sciences. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

Sources

Optimization

"minimizing by-product formation in the synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate"

Case ID: TS-OPT-8492 Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Scientist: Senior Application Specialist, Process Development Group[1] Executive Summary: The Mechanistic Battlefield You are attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-OPT-8492 Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Scientist: Senior Application Specialist, Process Development Group[1]

Executive Summary: The Mechanistic Battlefield

You are attempting to synthesize Ethyl 2-(4-methylpiperidin-1-yl)propanoate via the direct nucleophilic substitution (


) of Ethyl 2-bromopropanoate  with 4-methylpiperidine .

The Core Problem: This reaction is a textbook competition between Substitution (


)  and Elimination (

)
.
  • The Trap: Your electrophile (Ethyl 2-bromopropanoate) is a secondary

    
    -halo ester.[1] The 
    
    
    
    -proton is acidic, and the bromide is on a secondary carbon.
  • The Consequence: Under standard alkylation conditions (strong base or high heat), the base prefers to abstract the

    
    -proton rather than attack the carbon, leading to Ethyl Acrylate  (via 
    
    
    
    elimination) rather than your desired amino ester.

This guide provides the specific controls required to suppress the elimination pathway and maximize the substitution yield.

Part 1: Critical Troubleshooting (Q&A)

Q1: "I see a significant peak at ~5.8-6.4 ppm in my crude NMR. My product yield is <40%. What is happening?"

Diagnosis: You are observing Ethyl Acrylate .[1] This is the result of


 elimination.
The Cause: 
  • Base Strength: You likely used a soluble, strong base (e.g.,

    
    , 
    
    
    
    , or an alkoxide). These bases promote deprotonation over nucleophilic attack.[1]
  • Temperature: High temperatures (

    
    ) exponentially favor elimination (
    
    
    
    ) over substitution (
    
    
    ) because elimination has a higher activation energy but a more favorable entropy term.

The Solution:

  • Switch to Heterogeneous Bases: Use Micronized

    
      or 
    
    
    
    in Acetonitrile (MeCN) . The low solubility of the inorganic base limits the concentration of active base in solution, buffering the pH and favoring the kinetic
    
    
    product.
  • The "Cold Start" Protocol: Combine reagents at

    
     and allow them to warm to room temperature slowly. Do not  heat until conversion stalls.
    
Q2: "I see the starting material disappearing, but I am isolating the carboxylic acid instead of the ester."

Diagnosis: Saponification (Hydrolysis). The Cause:

  • Wet Solvents:

    
    -Amino esters are prone to hydrolysis.[1][2] If your solvent (DMF or MeCN) is "wet," the hydroxide ions generated (or water itself) will attack the ester carbonyl.
    
  • Workup pH: If you acidify the aqueous layer too strongly during workup, you may hydrolyze the ester.

The Solution:

  • Dry Solvents: Use anhydrous MeCN (

    
     ppm 
    
    
    
    ).[1]
  • Non-Aqueous Workup: Filter off the inorganic salts (

    
    , 
    
    
    
    ) before adding water. Evaporate the solvent first, then partition between
    
    
    and minimal water.
Q3: "Can I just use excess alkyl halide to push the reaction to completion?"

Diagnosis: High risk of Quaternization. The Logic:

  • Unlike primary amines, your nucleophile is a secondary amine (4-methylpiperidine). The product is a tertiary amine.[3]

  • Tertiary amines are still nucleophilic.[1] If you add excess Ethyl 2-bromopropanoate, the product will attack it, forming a Quaternary Ammonium Salt .

The Solution:

  • Stoichiometry Control: Use a slight excess of the amine (1.1 equiv), NOT the alkyl halide. It is easier to remove unreacted volatile amine (b.p. ~127°C) via vacuum distillation than to separate the quaternary salt from the product.

Part 2: Visualizing the Pathways

The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while blocking the Red and Orange paths.

ReactionPathways SM1 Ethyl 2-bromopropanoate (Secondary Halide) Product TARGET: Ethyl 2-(4-methylpiperidin-1-yl)propanoate (Substitution Product) SM1->Product SN2 Path (Mild Base, Low Temp) Acrylate BY-PRODUCT: Ethyl Acrylate (Elimination Product) SM1->Acrylate E2 Path (Strong Base, High Temp) SM2 4-Methylpiperidine (Nucleophile) SM2->Product SN2 Path (Mild Base, Low Temp) Acid BY-PRODUCT: Carboxylic Acid (Hydrolysis Product) Product->Acid Hydrolysis (Water/High pH) Quat BY-PRODUCT: Quaternary Salt (Over-Alkylation) Product->Quat + Excess SM1

Caption: Reaction landscape showing the competition between the desired SN2 pathway (Green) and the parasitic Elimination/Hydrolysis pathways (Red/Yellow).

Part 3: Optimized Experimental Protocols

Method A: The Heterogeneous Route (Recommended First Line)

Best for: Standard lab synthesis where starting materials are abundant.

Reagents:

  • Ethyl 2-bromopropanoate (1.0 equiv)[1]

  • 4-Methylpiperidine (1.2 equiv)[1]

  • 
     (anhydrous, micronized) (1.5 equiv)
    
  • Acetonitrile (Anhydrous) [0.2 M concentration]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 4-methylpiperidine and Acetonitrile . Begin stirring.

  • Base Addition: Add

    
      in one portion. The mixture will be a suspension.
    
  • Cooling: Cool the suspension to

    
     using an ice bath.
    
  • Addition: Add Ethyl 2-bromopropanoate dropwise over 30 minutes. Crucial: Slow addition keeps the local concentration of electrophile low, suppressing quaternary salt formation.

  • Reaction: Allow to warm to Room Temperature (

    
    ). Stir for 12–16 hours.[1] Monitor by TLC/LCMS.[1]
    
    • Checkpoint: If reaction is sluggish after 16h, warm to

      
      . Do NOT reflux.[1][4]
      
  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse with

    
    .[1]
    
  • Purification: Concentrate the filtrate in vacuo. The residue is often pure enough. If not, purify via flash chromatography (Hexanes/EtOAc).

Method B: The "Nuclear Option" (Reductive Amination)

Best for: Cases where Elimination (Acrylate formation) is uncontrollable via Method A.

If the secondary halide eliminates too fast, change the mechanism entirely. Use Ethyl Pyruvate instead of the bromo-ester.[1]

Reagents:

  • Ethyl Pyruvate (1.0 equiv)

  • 4-Methylpiperidine (1.0 equiv)[1]

  • 
     (Sodium triacetoxyborohydride) (1.4 equiv)
    
  • DCE (Dichloroethane) or DCM

Mechanism:

  • The amine condenses with the ketone (Ethyl Pyruvate) to form an Imine/Iminium .

  • The borohydride selectively reduces the imine to the amine.[5]

  • Advantage: No leaving group exists, so Elimination to acrylate is chemically impossible.

Part 4: Troubleshooting Logic Flow

Use this logic gate to determine your next move during optimization.

Troubleshooting Start Analyze Crude NMR/LCMS CheckAcrylate Is Ethyl Acrylate present? Start->CheckAcrylate CheckSM Is SM remaining? CheckAcrylate->CheckSM No Action1 Change to Method B (Reductive Amination) CheckAcrylate->Action1 Yes (>20%) Action2 Switch Base to K2CO3 Reduce Temp CheckAcrylate->Action2 Yes (<20%) Action3 Increase Time Or slight heat (40C) CheckSM->Action3 Yes Success Proceed to Workup CheckSM->Success No

Caption: Decision matrix for process optimization based on crude impurity profile.

References

  • General Mechanism of

    
    -Amino Ester Synthesis: 
    
    • Smith, M. B., & March, J. (2007).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.[1] (Chapter 10: Aliphatic Nucleophilic Substitution).

    • Context: Defines the competition between and in secondary halides.
  • Optimization of N-Alkyl

    
    /MeCN: 
    
    • Pillai, R. R., et al. (2015).[1] "Mild and efficient synthesis of N-alkylated amines." Tetrahedron Letters, 56(23), 3017-3020.[1]

    • Context: Validates the use of weak, heterogeneous bases to suppress elimin
  • Reductive Amination Strategy (Method B)

    • Abdel-Magid, A. F., et al.[1] (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Context: Authoritative source for the "Method B" protocol using Ethyl Pyruv
  • Elimin

    
    -Halo Esters: 
    
    • Reich, H. J. (2023).[1][6] "Elimination Reactions." University of Wisconsin-Madison Chemistry Department Archives.

    • Context: Detailed mechanistic explanation of why -halo carbonyls are prone to elimin

Sources

Troubleshooting

"improving the stability of ethyl propanoate ester compounds"

Technical Support Center: Ethyl Propanoate Stability Guide Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Stability Optimization for Pharmaceutical/Research Applications...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Propanoate Stability Guide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Stability Optimization for Pharmaceutical/Research Applications

Introduction

Welcome. If you are accessing this guide, you are likely encountering degradation of Ethyl Propanoate (CAS: 105-37-3) in your formulation or synthesis pipeline.[1]

As a short-chain ester, ethyl propanoate presents a dual stability challenge: chemical susceptibility (hydrolysis) and physical instability (volatility).[1] In drug development, where mass balance is critical, "disappearing" compound is often misattributed to chemical degradation when it is actually evaporative loss.[1] Conversely, in aqueous media, hydrolysis is often accelerated by the very buffers intended to stabilize the system.

This guide moves beyond basic storage advice to the mechanistic root causes of instability and provides self-validating protocols to mitigate them.

Module 1: Chemical Stability (Hydrolysis Mitigation)

The Core Issue: Ethyl propanoate undergoes hydrolysis to form Propionic Acid and Ethanol.[1] This reaction is catalyzed by specific acids (


), specific bases (

), and often overlooked general acids/bases (buffer species like phosphate or imidazole).[1]
Troubleshooting Guide: Aqueous Stability
Symptom Probable Cause Corrective Action
Rapid degradation at pH > 7 Saponification (Irreversible): Hydroxide ions (

) are potent nucleophiles that attack the carbonyl carbon.[1][2]
Adjust pH: Target pH 4.0 – 5.0 . This is the "pH of maximum stability" for most aliphatic esters, where specific acid/base catalysis is minimized.
Degradation at pH 7.4 (PBS) General Base Catalysis: Phosphate ions can act as nucleophiles, catalyzing hydrolysis even at neutral pH.[1]Change Buffer: Switch to non-nucleophilic buffers like Citrate (pH 4-5) or steric-hindered buffers like HEPES or MES if neutral pH is mandatory.[1]
pH Drift (Acidification) Autocatalysis: Hydrolysis produces propionic acid, lowering pH and potentially triggering acid-catalyzed hydrolysis if the system is unbuffered.Buffer Capacity: Ensure buffer concentration is at least 20mM to resist the pH shift caused by the generated propionic acid.
Mechanistic Visualization: Hydrolysis Pathways

The following diagram illustrates the competing degradation pathways. Note that base catalysis is irreversible, making high pH fatal to the compound.

G EP Ethyl Propanoate TI_Acid Tetrahedral Intermediate (+) EP->TI_Acid + H+ (Reversible) TI_Base Tetrahedral Intermediate (-) EP->TI_Base + OH- (Fast) Prod Propionic Acid + Ethanol TI_Acid->Prod + H2O Salt Propionate Salt + Ethanol TI_Base->Salt Irreversible Prod->EP Esterification (Requires removal of H2O)

Caption: Figure 1. Mechanism of hydrolysis. The red path (Base Catalysis) is irreversible and kinetically dominant at pH > 7.

Module 2: Physical Stability (Volatility Management)

The Core Issue: Ethyl propanoate has a boiling point of 99°C and significant vapor pressure at room temperature. In open vessels or non-hermetic vials, evaporative loss mimics chemical degradation.[1]

FAQ: Handling & Storage

Q: My assay shows 10% loss after 4 hours, but no degradation products (Propionic Acid) are visible. Why? A: You are losing the compound to evaporation.[1] Ethyl propanoate is volatile.[1][3]

  • Fix: Use crimp-top vials with PTFE/Silicone septa immediately after preparation. Never use Parafilm alone.[1]

  • Fix: Keep samples at 4°C or -20°C until the moment of analysis.

Q: Can I use DMSO stocks? A: Yes, but be careful. While DMSO reduces volatility due to solvation effects, hygroscopicity (water absorption) of DMSO can introduce moisture, triggering hydrolysis.[1]

  • Protocol: Store stocks in anhydrous DMSO over molecular sieves (3Å) to ensure water content is <0.1%.

Module 3: Analytical Protocols (Self-Validating Systems)

To accurately monitor stability, you must distinguish between loss of mass (evaporation) and loss of integrity (hydrolysis).[1]

Method Selection Decision Tree

Stability_Method Start Start: Stability Sample Matrix Is the Matrix Aqueous/Complex (e.g., Plasma, Media)? Start->Matrix GC_Path No (Pure Solvent/API) Matrix->GC_Path No LC_Path Yes (Aqueous) Matrix->LC_Path Yes GC_Method Method: GC-FID GC_Path->GC_Method GC_Reason Reason: High volatility requires thermal separation. GC_Method->GC_Reason LC_Method Method: HPLC-UV (210 nm) LC_Path->LC_Method LC_Reason Reason: Direct injection avoids extraction loss. LC_Method->LC_Reason

Caption: Figure 2. Analytical method selection. GC-FID is preferred for pure substance; HPLC is required for biological matrices.[1]

Protocol A: GC-FID (Preferred for Purity/Potency)

Best for: Raw material testing, stability in organic solvents.

  • Column: DB-WAX or ZB-WAX (Polar phase is required to separate the ester from the alcohol byproduct).[1]

  • Inlet: Split mode (10:1 or higher) to prevent column overload. Temperature: 200°C.[1]

  • Oven: 40°C (hold 2 min)

    
     Ramp 10°C/min 
    
    
    
    150°C.
  • Internal Standard (CRITICAL): Use Methyl Butyrate . It has similar volatility but resolves well.[1]

    • Why? An internal standard corrects for injection volume variability, which is high with volatile solvents.[1]

Protocol B: HPLC-UV (Preferred for Aqueous Kinetics)

Best for: Measuring hydrolysis rates in buffer or plasma.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (with 0.1% Phosphoric Acid).[1]

    • Note: Acid is required to suppress ionization of the propionic acid byproduct, ensuring sharp peaks.

  • Wavelength: 210 nm (Ethyl propanoate has weak UV absorbance; detect at the carbonyl edge).[1]

  • Self-Validation Step: Inject a standard of Propionic Acid before the run.[1] If your method cannot resolve Propionic Acid from the solvent front, you cannot accurately measure degradation.[1]

Summary of Stability Factors

ParameterOptimal ConditionRisk Factor
pH 4.0 – 5.0> 7.0 (Rapid Saponification)
Temperature 4°C or -20°C> 25°C (Increases volatility & kinetics)
Solvent Anhydrous Ethanol, DMSOWater, Methanol (Transesterification risk)
Container Glass + PTFE SeptumPolystyrene (EtProp attacks plastic)

References

  • IUPAC. (n.d.).[1] Hydrolysis of Carboxylic Acid Esters. NIST Chemical Kinetics Database.[1] Retrieved from [Link][1]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Classic text establishing pH-rate profiles for esters).[1]

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][4] Retrieved from [Link]

Sources

Optimization

"resolving issues with the chiral separation of piperidine enantiomers"

Welcome to the technical support center for resolving issues with the chiral separation of piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving issues with the chiral separation of piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible enantioseparation of this critical structural motif. The following question-and-answer guide provides in-depth, field-proven insights to troubleshoot common problems, from initial method development to advanced optimization.

Section 1: Initial Method Development & Column Selection

Question: How do I select the right Chiral Stationary Phase (CSP) for my piperidine compound?

Answer: The selection of the Chiral Stationary Phase (CSP) is the most critical decision in developing a successful enantioseparation method.[1][2] Since predicting enantioselectivity is challenging, a systematic screening approach is the most effective strategy.[3]

For piperidine enantiomers, which are basic compounds, polysaccharide-based CSPs are the most versatile and widely successful.[4][5][6] These phases, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition mechanisms.

Recommended Initial Screening Set: A pragmatic starting point is to screen your analyte on a set of complementary columns that cover different interaction modes.

CSP TypeCommon Commercial NamePrimary Interaction Mechanism
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / RegisPack™π-π interactions, hydrogen bonding, steric inclusion
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / RegisCell™Similar to Amylose-based but with different spatial arrangement, often complementary
Cellulose tris(3-chloro-4-methylphenylcarbamate)Lux Cellulose-2Halogenated phenylcarbamate offers different electronic and steric interactions
Pirkle-type (e.g., Whelk-O® 1)Whelk-O® 1Strong π-acceptor/π-donor interactions, suitable for a wide range of compounds

Causality: The complex three-dimensional structures of polysaccharide CSPs create chiral grooves and cavities. Separation occurs because one enantiomer fits more favorably into this chiral environment, leading to stronger or more frequent interactions (e.g., hydrogen bonds, dipole-dipole, π-π stacking) and thus, a longer retention time.[7][8] The derivatized phenylcarbamate groups are crucial for creating these selective interaction sites. Screening across different derivatives (e.g., dimethylphenyl vs. chloro-methylphenyl) systematically probes these different interaction landscapes.[9]

Section 2: Troubleshooting Poor or No Resolution

Question: My enantiomeric peaks are not baseline-separated (Resolution < 1.5). What should I try first?

Answer: Poor resolution is a common starting point and indicates that the chosen conditions do not provide sufficient difference in interaction energy between the enantiomers and the CSP.[1] A logical, stepwise approach to optimization is required.

The first and most impactful step is to optimize the mobile phase, specifically the type and concentration of the organic modifier (alcohol).[1]

Experimental Protocol: Mobile Phase Modifier Optimization

Objective: To systematically evaluate the effect of alcohol modifier type and concentration on enantioselectivity.

1. Initial Conditions:

  • Column: The CSP that showed any hint of separation during initial screening.
  • Mobile Phase A: 90:10 (v/v) n-Hexane:Isopropanol + 0.1% Diethylamine (DEA).
  • Mobile Phase B: 90:10 (v/v) n-Hexane:Ethanol + 0.1% Diethylamine (DEA).
  • Flow Rate: 1.0 mL/min.[4]
  • Temperature: 25°C.

2. Procedure:

  • Equilibrate the column with Mobile Phase A for at least 10-20 column volumes.
  • Inject the racemic piperidine standard.
  • If partial separation is observed, systematically decrease the alcohol percentage (e.g., to 95:5, 98:2) to increase retention and potentially improve resolution.
  • If no separation is observed, switch to Mobile Phase B and repeat the process. Ethanol, being more polar, can alter the interaction mechanism.
  • If separation is still poor, consider other alcohols like n-propanol or butanol.

3. Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP.[1] Changing its concentration and type directly modulates the strength and nature of the analyte-CSP interaction, which is the basis of chiral recognition. Diethylamine (DEA) is added as a basic modifier to improve the peak shape of the basic piperidine analyte.[10]

Question: I've optimized the mobile phase, but the resolution is still insufficient. What's the next step?

Answer: If mobile phase optimization is not enough, adjusting the column temperature is the next logical step. Temperature affects the thermodynamics of the chiral recognition process.[1][11][12]

Key Insights:

  • Lowering Temperature: Generally, decreasing the temperature (e.g., from 25°C to 15°C or 10°C) enhances the strength of transient interactions like hydrogen bonding and dipole-dipole forces. This often leads to higher selectivity (α) and improved resolution.

  • Increasing Temperature: In some less common cases, increasing the temperature can improve resolution.[13][14] This may occur if a change in the CSP's conformation at higher temperatures creates a more favorable structure for chiral recognition.[12]

Therefore, it is crucial to explore a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.[1] A change in temperature can sometimes even reverse the elution order of the enantiomers.[12][13]

Troubleshooting Flowchart: Poor Resolution

Below is a systematic workflow for addressing poor resolution issues.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Start: Poor Resolution Opt_MP Optimize Mobile Phase (Alcohol % and Type) Start->Opt_MP Check_Res1 Resolution > 1.5? Opt_MP->Check_Res1 Adj_Temp Adjust Temperature (Test 10°C, 25°C, 40°C) Check_Res1->Adj_Temp No Success Success: Method Optimized Check_Res1->Success Yes Check_Res2 Resolution > 1.5? Adj_Temp->Check_Res2 Lower_Flow Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) Check_Res2->Lower_Flow No Check_Res2->Success Yes Check_Res3 Resolution > 1.5? Lower_Flow->Check_Res3 Screen_CSP Screen Different CSPs Check_Res3->Screen_CSP No Check_Res3->Success Yes Screen_CSP->Opt_MP

Caption: A logical workflow for resolving poor enantiomeric separation.

Section 3: Addressing Peak Shape Issues

Question: Why are my piperidine peaks tailing, and how can I improve their symmetry?

Answer: Peak tailing is a frequent issue when analyzing basic compounds like piperidines. The primary cause is unwanted secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica surface of the column packing.[15] These strong interactions delay a portion of the analyte molecules, causing the peak to tail.

Solutions to Improve Peak Shape:

  • Use a Basic Mobile Phase Additive: This is the most effective solution. Adding a small concentration (typically 0.1% - 0.5%) of a basic modifier to the mobile phase neutralizes the active silanol sites.[10]

    • Common Additives: Diethylamine (DEA) is a standard choice. Others like isopropylamine, ethanolamine, or ethylenediamine (EDA) can sometimes provide even better peak symmetry.[10][16]

    • Mechanism of Action: The additive, being a small and highly mobile base, preferentially interacts with and "masks" the silanol groups, preventing the larger piperidine analyte from engaging in these tailing-inducing interactions.[1]

  • Reduce Sample Load: Injecting too much sample can overload the column, saturating the primary chiral interaction sites and forcing interactions with secondary, non-chiral sites, which contributes to tailing.[1]

    • Action: Systematically reduce the injection volume or the sample concentration until the peak shape improves.

  • Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase.[17] Dissolving the piperidine sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[15]

Data Table: Common Basic Additives for Piperidine Separations
AdditiveTypical ConcentrationModeNotes
Diethylamine (DEA)0.1% v/vNP, SFCThe most common starting point for basic compounds.[10]
Isopropylamine (IPA)0.1% - 0.5% v/vSFCOften used in SFC to improve peak shape and efficiency.[18]
Ethanolamine (EA)0.1% v/vNPCan dramatically improve peak symmetry for certain compounds.[10]
Ethylenediamine (EDA)0.1% v/vNPHighly effective, but may have limited miscibility in non-polar solvents without alcohol present.[10]
Ammonium Hydroxide-SFCUsed as a basic additive in the co-solvent for SFC mode.[9]

NP = Normal Phase; SFC = Supercritical Fluid Chromatography

Section 4: Advanced & Specific Problems

Question: What can I do if my piperidine enantiomers won't separate on any standard polysaccharide CSP?

Answer: If extensive screening on polysaccharide phases fails, it's time to consider alternative strategies.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for chiral separations.[19] It often provides different selectivity and is known for its high speed and efficiency.[19] For piperidines, a mobile phase of CO2 with a methanol or ethanol modifier containing a basic additive (e.g., diethylamine) is a standard starting point.[4] Many separations that are difficult in HPLC can be readily achieved in SFC.[5][6]

  • Derivatization: This indirect approach involves reacting the piperidine with a chiral or achiral reagent to create a new molecule with more favorable properties for separation.[20][21]

    • For HPLC/SFC: If the piperidine lacks a UV chromophore, derivatization with a UV-active agent is necessary for detection.[4] This can also alter the molecule's interaction with the CSP, sometimes enabling a separation that was not possible before. For example, reacting the piperidine amine with p-toluenesulfonyl chloride introduces a chromophore and can enable separation on a column like Chiralpak AD-H.[22]

    • For Gas Chromatography (GC): Piperidines are often not volatile enough for GC analysis. Derivatization with reagents like trifluoroacetic anhydride increases volatility, allowing for separation on highly efficient cyclodextrin-based chiral GC columns.[4]

Workflow Diagram: Advanced Separation Strategies

G cluster_1 Advanced Strategies for Non-Separating Enantiomers Start Start: No Separation on Standard Polysaccharide CSPs Try_SFC Screen on SFC with Polysaccharide CSPs Start->Try_SFC Check_SFC Separation Achieved? Try_SFC->Check_SFC Consider_Deriv Consider Derivatization Check_SFC->Consider_Deriv No Success Success Check_SFC->Success Yes GC_Path Increase Volatility for GC? (e.g., Acylation) Consider_Deriv->GC_Path HPLC_Path Add Chromophore / Alter Selectivity for HPLC? Consider_Deriv->HPLC_Path Analyze_GC Analyze on Chiral GC Column (e.g., Cyclodextrin-based) GC_Path->Analyze_GC Analyze_HPLC Re-screen on HPLC/SFC HPLC_Path->Analyze_HPLC Analyze_GC->Success Analyze_HPLC->Success Fail Consult Specialist / Re-evaluate Synthesis

Sources

Troubleshooting

Technical Guide: Enhancing the Efficiency of Alpha-Ester Alkylation Reactions

Core Directive & Scope This guide moves beyond basic textbook theory to address the practical, often unwritten realities of alpha-ester alkylation in a research setting. It focuses on the kinetic vs.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide moves beyond basic textbook theory to address the practical, often unwritten realities of alpha-ester alkylation in a research setting. It focuses on the kinetic vs. thermodynamic controls that dictate yield, the suppression of parasitic side reactions (Claisen condensation, O-alkylation), and the implementation of high-fidelity asymmetric protocols.

Critical Mechanistic Insights (The "Why" Behind the Protocol)

To troubleshoot effectively, one must understand the competing pathways at play during enolate formation.

The Enolate Ambiguity: C- vs. O-Alkylation

Ester enolates are ambident nucleophiles.[1][2] The oxygen atom carries higher electron density (hard nucleophile), while the alpha-carbon is softer but thermodynamically preferred for bond formation.

  • C-Alkylation (Desired): Favored by soft electrophiles (alkyl iodides, benzyl bromides) and conditions that allow thermodynamic equilibration.

  • O-Alkylation (Parasitic): Favored by hard electrophiles (silyl chlorides, sulfates) and highly polar, aprotic solvents (HMPA, DMPU) that separate the ion pair, leaving the "naked" oxygen anion exposed.

The Claisen Competitor

The most common cause of low yield is the Claisen condensation (self-condensation).

  • Mechanism: If the base is insufficient or added too slowly, free ester molecules coexist with enolates. The enolate attacks the neutral ester, forming a beta-keto ester.[3][4][5]

  • The Trap: The resulting beta-keto ester is far more acidic (pKa ~11) than the starting ester (pKa ~25). It immediately consumes a second equivalent of base, quenching the reaction and limiting maximum yield to 50% relative to the base used.

Visualization of Reaction Pathways

The following diagram illustrates the critical divergence points in the reaction coordinate.

ReactionPathways Start Starting Ester Enolate Lithium Enolate (Intermediate) Start->Enolate Deprotonation (-78°C, Kinetic) Base Strong Base (LDA/LiHMDS) Base->Enolate C_Alk C-Alkylated Product (Desired) Enolate->C_Alk Soft Electrophile (R-I, R-Br) O_Alk O-Alkylated Product (Silyl Enol Ether) Enolate->O_Alk Hard Electrophile (R-OTf, R-SiCl) Claisen Beta-Keto Ester (Claisen Side Product) Enolate->Claisen Reaction with Unreacted Ester Claisen->Base Consumes Base (Quenches Reaction)

Figure 1: Mechanistic divergence in ester enolate alkylation. Note the parasitic loop where Claisen products consume the base.

Troubleshooting & Optimization Modules

Module 1: Base Selection & Enolate Formation

Q: Why is my yield consistently stuck at ~40-50% despite using 1.0 equivalent of base? A: You are likely suffering from the "Claisen Trap."

  • Diagnosis: If you add the base to the ester, you create a pool where enolate and neutral ester coexist, favoring self-condensation. The product then consumes the remaining base.

  • Solution: Always add the ester to the base (inverse addition) at -78°C. Ensure the base is in slight excess (1.05–1.1 eq) to ensure complete conversion to the enolate before the electrophile is introduced.

Q: When should I use LiHMDS vs. LDA?

  • LDA (Lithium Diisopropylamide): Stronger base, less sterically hindered than LiHMDS. Preferred for generating kinetic enolates of simple esters.

  • LiHMDS (Lithium Hexamethyldisilazide): Weaker and bulkier. It is less prone to nucleophilic attack on the ester carbonyl but may be too weak for less acidic esters. Use LiHMDS if you observe acyl substitution side products.

Module 2: Electrophile Reactivity & Additives[6]

Q: My alkylation is sluggish. Should I heat it up? A: Never heat a lithium enolate reaction above 0°C before quenching unless verified by literature. Ester enolates are unstable and can decompose or polymerize.

  • Better Strategy: Add a polar cosolvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA (if safety permits). These solvate the lithium cation, breaking up aggregates and increasing the reactivity of the "naked" enolate.

  • Note: Add the cosolvent after enolate formation but before the electrophile.

Q: I am getting O-alkylation with my alkyl halide. How do I stop it? A: This is rare with alkyl halides but common with sulfonates or silyl chlorides.

  • Switch Electrophile: Change from an alkyl bromide/chloride to an alkyl iodide . Iodide is a softer leaving group, favoring the soft C-alkylation pathway.

  • Solvent Check: Avoid highly polar solvents if O-alkylation is the issue; stick to pure THF or ether.

Module 3: Asymmetric Alkylation (Evans Auxiliary)

Q: I’m seeing low diastereoselectivity (dr) with my Evans auxiliary. What’s wrong? A: The high diastereoselectivity relies on a rigid "Zimmerman-Traxler" transition state chelated by the lithium ion.

  • Water Contamination: Even trace moisture destroys the chelation. Ensure THF is distilled or from a dry solvent system.[6]

  • Temperature: The reaction must be kept strictly at -78°C.

  • The "Post-Rate" Effect: If the reaction warms up before the alkylation is complete, the enolate geometry (Z vs E) may equilibrate, eroding selectivity.

Experimental Protocols (SOPs)

Protocol A: Standard Kinetic Alkylation of Esters (LDA Method)

Designed for high yield and suppression of Claisen condensation.

  • Preparation of LDA:

    • To a flame-dried flask under Ar/N2, add dry THF and diisopropylamine (1.1 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.05 eq) dropwise. Stir for 30 min at -78°C.

  • Enolate Formation (Critical Step):

    • Add the ester (1.0 eq) dissolved in minimal THF slowly down the side of the flask over 10–15 min.

    • Reasoning: Slow addition into excess base prevents neutral ester from encountering enolate (stops Claisen).

    • Stir for 45–60 min at -78°C.

  • Alkylation:

    • Add the alkyl halide (1.2–1.5 eq) neat or in THF.

    • Optional: If reactivity is known to be low, add DMPU (4 eq) prior to the electrophile.

    • Allow to stir at -78°C for 2–4 hours. Only warm to -20°C or 0°C if monitoring shows no conversion.

  • Quench:

    • Quench with saturated NH4Cl solution while still cold.

    • Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Phase Transfer Catalyzed (PTC) Asymmetric Alkylation

A green alternative avoiding cryogenic conditions, suitable for activated esters (e.g., glycine Schiff bases).

  • Setup:

    • Dissolve the substrate (e.g., tert-butyl glycinate benzophenone imine) in Toluene or DCM.

    • Add the chiral quaternary ammonium catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivative, 1–5 mol%).

  • Reaction:

    • Add the alkyl halide (1.2 eq).[7]

    • Add 50% aqueous KOH or solid CsOH (5 eq).

    • Stir vigorously at 0°C or room temperature.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Workup:

    • Separate phases. The organic layer contains the product.

    • Wash with water/brine and concentrate.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

TroubleshootingTree Problem Problem: Low Yield (<50%) CheckSM Is Starting Material (SM) Recovered? Problem->CheckSM SM_Yes Yes: Incomplete Reaction CheckSM->SM_Yes SM present SM_No No: Side Products Formed CheckSM->SM_No Complex mixture Temp Did you warm reaction? SM_Yes->Temp Additives Try adding DMPU/HMPA or switch to Alkyl Iodide Temp->Additives Reaction too slow ClaisenCheck Check for Beta-Keto Ester (Claisen Product) SM_No->ClaisenCheck FixClaisen Fix: Inverse Addition (Add Ester to Base) ClaisenCheck->FixClaisen Confirmed Decomp Check Decomposition ClaisenCheck->Decomp Not Claisen FixTemp Fix: Keep T < -40°C Quench colder Decomp->FixTemp

Figure 2: Decision tree for diagnosing yield issues in ester alkylation.

Data Summary: Base & Solvent Effects[2][7][9][10]

VariableRecommendationMechanism/Reasoning
Base LDA (Standard)Kinetic control; sterically hindered enough to prevent nucleophilic attack.
LiHMDS Use for very sensitive esters; weaker base, generates less aggregation.
Solvent THF (Primary)Good solubility for Li-enolates; coordinates Li+ to stabilize aggregates.
Additive DMPU (Cosolvent)Replaces toxic HMPA. Solvates Li+, breaking aggregates to increase enolate reactivity.
Temp -78°C Essential for kinetic control and preventing enolate equilibration/decomposition.
Electrophile Alkyl Iodide Soft electrophile; fastest rate; highest selectivity for C-alkylation.

References

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. (2011). Detailed discussion on hard/soft acid-base theory in enolate chemistry.

  • The Claisen Condensation Reaction. Chemistry LibreTexts. (2024). Mechanisms of self-condensation side reactions.

  • Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation. ACS Organic & Inorganic Au. (2024).[8] Review of transition-metal catalyzed alternatives to stoichiometric enolates.

  • Asymmetric α-alkylation of cyclic β-keto esters by phase-transfer catalysis. Royal Society of Chemistry (OBC). (2011). Protocols for non-cryogenic asymmetric alkylation.

  • Troubleshooting side reactions in Claisen-Schmidt condensation. BenchChem. (2025). Practical troubleshooting for condensation side-products.

Sources

Optimization

"troubleshooting guide for Stork enamine alkylation with piperidine derivatives"

Technical Support Center: Stork Enamine Alkylation (Piperidine Series) Subject: Troubleshooting & Optimization Guide for Enamine Alkylation using Piperidine Derivatives Ticket ID: SEA-PIP-001 Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stork Enamine Alkylation (Piperidine Series)

Subject: Troubleshooting & Optimization Guide for Enamine Alkylation using Piperidine Derivatives Ticket ID: SEA-PIP-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely using piperidine (or its derivatives) because you require a balance between nucleophilicity and steric control that pyrrolidine (too reactive/unstable) or morpholine (too unreactive) cannot provide. However, piperidine enamines introduce specific challenges: they are sterically bulkier, exhibit slower formation rates due to ring conformational strain, and are prone to N-alkylation if electrophiles are not carefully selected.

This guide treats your reaction as a system . If one component (water removal, electrophile "softness," or hydrolysis pH) fails, the system collapses.

Phase 1: Enamine Formation (The Foundation)[1]

The Issue: "I’m seeing low conversion to the enamine, or the reaction stalls at 60-70%."

Root Cause Analysis: Piperidine exists in a chair conformation. To form the enamine, the nitrogen lone pair must align parallel to the developing


-system (

overlap). This requires a specific geometry that is sterically more demanding than the planar pyrrolidine ring. Consequently, piperidine enamine formation is slower and more sensitive to residual water.

Troubleshooting Protocol:

  • Q: How strictly must I control water?

    • A: Absolute strictness. The reaction is an equilibrium (

      
      ). Any water present drives the reaction backward to the ketone.
      
    • Solution: Use a Dean-Stark apparatus with toluene or benzene. Do not rely solely on molecular sieves for the initial formation unless you are on a micro-scale (

      
       mg). You must visually verify water collection.
      
  • Q: Which acid catalyst should I use?

    • A: p-Toluenesulfonic acid (pTSA) (0.5–1.0 mol%) is the gold standard.

    • Critical Check: Ensure your pTSA is anhydrous. If using pTSA

      
      H
      
      
      
      O, you must account for that water in your Dean-Stark trap calculation.
  • Q: My ketone is unsymmetrical. Which enamine isomer will form?

    • A: Piperidine enamines strongly favor the less substituted double bond (kinetic and thermodynamic preference) to minimize

      
       strain between the steric bulk of the piperidine ring and the alkyl substituents on the double bond.
      
    • Note: If you need the more substituted enamine, piperidine is the wrong amine; consider an equilibrium-driven method with a smaller amine or thermodynamic equilibration (though difficult).

Phase 2: Alkylation (The Critical Junction)

The Issue: "I isolated the enamine, added the alkyl halide, but I’m getting N-alkylated salts or starting material recovery."

Root Cause Analysis: This is the most common failure mode. Enamines are ambident nucleophiles (reactive at N and C).

  • N-Alkylation (Kinetic): Fast, reversible (usually), leads to ammonium salts. Favored by "hard" electrophiles (e.g., Methyl Iodide, Benzyl Chloride).

  • C-Alkylation (Thermodynamic): Slower, irreversible, leads to the desired iminium ion. Favored by "soft" electrophiles (e.g., Michael acceptors, Allyl Bromide).

Troubleshooting Protocol:

  • Q: How do I fix N-alkylation?

    • A: Heat is your friend. N-alkylation is often reversible under thermal conditions. Heating the reaction (reflux in dioxane or acetonitrile) allows the N-alkylated product to revert to the enamine and eventually funnel into the irreversible C-alkylated product.

  • Q: Which solvent is best for the alkylation step?

    • A:

      • Standard:Acetonitrile (MeCN) or Dioxane . MeCN is polar enough to stabilize the transition state but aprotic.

      • Avoid: Protic solvents (Ethanol/Methanol) – these will kill the enamine immediately.

  • Q: Can I use simple alkyl halides (e.g., Ethyl Bromide)?

    • A: No. Simple primary alkyl halides are poor electrophiles for Stork alkylation and suffer from competing elimination reactions.

    • Rule of Thumb: The Stork reaction works best with reactive, soft electrophiles :

      • Allylic Halides

      • Benzylic Halides

      • 
        -Halo Esters/Ketones
        
      • Michael Acceptors (Acrylates, Acrylonitrile) - The most reliable application.

Phase 3: Hydrolysis (The Release)

The Issue: "The alkylation worked (I see the spot on TLC), but I can't get the ketone back. It’s stuck as the iminium salt."

Root Cause Analysis: Piperidine iminium salts are remarkably stable, especially if the alkyl group adds steric bulk that protects the iminium carbon from water attack. Standard "water wash" is insufficient.

Troubleshooting Protocol:

  • Q: What are the optimal hydrolysis conditions?

    • A: You need a buffered acidic system.

    • Protocol: Use a Sodium Acetate / Acetic Acid / Water buffer (pH ~4-5) and reflux for 2-4 hours.

    • Why? Strong mineral acids (HCl) can sometimes cause polymerization of sensitive ketones or side reactions. The acetate buffer maintains the protonation of the piperidine (making it a good leaving group) without being destructive.

  • Q: I have a persistent emulsion. How do I break it?

    • A: Piperidine salts are surfactants.

    • Fix: Saturate the aqueous layer with Solid NaCl (Brine) and use Chloroform or DCM for extraction. The higher density of chlorinated solvents helps cut through amine emulsions better than ether/ethyl acetate.

Visualized Workflows

Diagram 1: The Stork-Piperidine Reaction Coordinate

This diagram illustrates the critical path and the "Reversibility Trap" of N-Alkylation.

StorkMechanism cluster_0 Critical Failure Point Ketone Ketone + Piperidine Enamine Enamine (Less Substituted) Ketone->Enamine -H2O (Dean-Stark) N_Alk N-Alkylated Salt (Undesired/Kinetic) Enamine->N_Alk Hard Electrophile (Low Temp) C_Alk Iminium Ion (Desired/Thermodynamic) Enamine->C_Alk Soft Electrophile or Heat N_Alk->Enamine Heat (Reversibility) Product Alpha-Alkylated Ketone C_Alk->Product Hydrolysis (H3O+, Buffer)

Caption: The "N-Alkylation Trap" (Red) is reversible with heat; C-Alkylation (Green) is the irreversible thermodynamic sink.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose low yields.

Troubleshooting Start Low Yield? CheckEnamine Is Enamine Pure by NMR? Start->CheckEnamine CheckWater Was Water Removed? CheckEnamine->CheckWater No CheckElectrophile Is Electrophile 'Hard' (e.g. MeI)? CheckEnamine->CheckElectrophile Yes Action_DeanStark Action: Use Dean-Stark + Fresh pTSA CheckWater->Action_DeanStark No CheckHydrolysis Is Hydrolysis Complete? CheckElectrophile->CheckHydrolysis No Action_Heat Action: Switch Solvent to MeCN Reflux 12h CheckElectrophile->Action_Heat Yes Action_Buffer Action: Increase Hydrolysis Time/Temp (pH 4) CheckHydrolysis->Action_Buffer No Action_Review Action: Consider Michael Acceptor instead CheckHydrolysis->Action_Review Yes

Caption: Step-by-step logic to isolate the failure point in the Stork-Piperidine protocol.

Standardized Protocol: Piperidine Enamine Alkylation

1. Enamine Formation (Azeotropic)

  • Reagents: Ketone (1.0 equiv), Piperidine (1.1 equiv), pTSA (0.01 equiv), Toluene (0.5 M).

  • Setup: Round bottom flask + Dean-Stark trap + Reflux Condenser.

  • Procedure: Reflux vigorously. Monitor water collection. Reaction is complete when water volume matches theoretical calc (approx 0.2 mL per 10 mmol).

  • Isolation: Evaporate Toluene completely under high vacuum. Do not purify on silica (it hydrolyzes). Distillation is preferred but crude is often acceptable if NMR shows >90% conversion.

2. Alkylation

  • Reagents: Crude Enamine (1.0 equiv), Electrophile (1.1 equiv), Acetonitrile (dry).

  • Procedure: Dissolve enamine in MeCN. Add electrophile dropwise.[1]

    • If Reactive (Allyl Bromide): Stir at RT for 16h.

    • If Sluggish/Hard (Benzyl Chloride): Reflux for 12–24h.

  • Observation: The solution often darkens; precipitation of the iminium salt may occur.

3. Hydrolysis

  • Reagents: Acetate Buffer (pH 4.5) or 10% HCl.

  • Procedure: Add aqueous acid to the reaction mixture. Reflux for 2–4 hours.

  • Workup: Cool. Extract with Ether (removes non-basic impurities). Basify aqueous layer (if you want to recover piperidine) or simply extract the organic layer if product is neutral. Note: The product is the ketone in the organic layer.

Quantitative Data: Amine Comparison

FeaturePyrrolidine (5-mem)Piperidine (6-mem)Morpholine (6-mem, O-atom)
Reactivity High (Best overlap)Medium (Steric hindrance)Low (Inductive withdrawal)
Hygroscopicity HighModerate Moderate
N-Alkylation Risk ModerateHigh (Needs heat to reverse)Low
Regioselectivity High (Anti-Zaitsev)Moderate (Anti-Zaitsev)Moderate
Stability Low (Oxidizes easily)Good (Stable intermediate)Excellent

References

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, vol. 85, no. 2, 1963, pp. 207–222.

  • Kuehne, M. E. "Enamines. I. The Reaction of Pyrrolidine Enamines with Alkyl Halides." Journal of the American Chemical Society, vol. 81, no. 20, 1959, pp. 5400–5404.

  • BenchChem Technical Support. "Application Note: The Role of Piperidine in Stork Enamine Alkylation." BenchChem Knowledge Base, 2025.[2]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Section: The Stork Enamine Reaction).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 21: Formation and Reactions of Enols and Enolates).

Sources

Reference Data & Comparative Studies

Comparative

"comparative study of different synthetic routes to Ethyl 2-(4-methylpiperidin-1-yl)propanoate"

A Comparative Analysis of Synthetic Strategies for Ethyl 2-(4-methylpiperidin-1-yl)propanoate This guide provides an in-depth comparative study of the primary synthetic routes to Ethyl 2-(4-methylpiperidin-1-yl)propanoat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthetic Strategies for Ethyl 2-(4-methylpiperidin-1-yl)propanoate

This guide provides an in-depth comparative study of the primary synthetic routes to Ethyl 2-(4-methylpiperidin-1-yl)propanoate, a valuable substituted α-amino ester intermediate in pharmaceutical development. The discussion is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested insights. We will dissect two principal synthetic methodologies: Nucleophilic Substitution and Reductive Amination . Each route will be evaluated based on reaction efficiency, scalability, safety, and overall practicality in a research and development setting.

Introduction to Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a tertiary amine and an α-amino ester. This class of compounds is prevalent in a wide array of biologically active molecules and serves as a crucial building block in the synthesis of more complex pharmaceutical agents. The molecule's structure, featuring a chiral center at the α-carbon and a substituted piperidine ring, makes the selection of an optimal synthetic route a critical decision in any drug development campaign. The efficiency and cost-effectiveness of the synthesis can significantly impact the overall timeline and viability of a project. This guide aims to provide the necessary data and analysis to make an informed decision when selecting a synthetic pathway.

Route 1: Nucleophilic Substitution

This classical and straightforward approach involves the direct alkylation of 4-methylpiperidine with an ethyl propanoate derivative bearing a suitable leaving group at the α-position. The most common and commercially available starting material for this purpose is ethyl 2-bromopropanoate.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 4-methylpiperidine, acting as the nucleophile, attacks the electrophilic α-carbon of ethyl 2-bromopropanoate. This concerted step displaces the bromide ion, forming a new carbon-nitrogen bond and yielding the desired product. A non-nucleophilic base is typically required to quench the hydrobromic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 4-methylpiperidine

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (1.5 eq).

  • Ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel to afford pure Ethyl 2-(4-methylpiperidin-1-yl)propanoate.[1][2][3]

Workflow Visualization: Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 4-methylpiperidine 4-methylpiperidine Mix Mix & Stir 4-methylpiperidine->Mix Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Add_Dropwise Add_Dropwise Ethyl 2-bromopropanoate->Add_Dropwise K2CO3 K2CO3 (Base) K2CO3->Mix Solvent Acetonitrile Solvent->Mix Mix->Add_Dropwise Heat Heat (60-70 °C) Monitor by TLC/GC-MS Add_Dropwise->Heat Cool Cool to RT Heat->Cool Evaporate_Solvent Remove Solvent Cool->Evaporate_Solvent Partition Partition (EtOAc/Water) Evaporate_Solvent->Partition Wash Wash (NaHCO3, Brine) Partition->Wash Dry Dry (MgSO4) Wash->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Purify Column Chromatography Evaporate_Final->Purify Product Pure Product Purify->Product G cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up & Purification 4-methylpiperidine 4-methylpiperidine Mix_Reactants Mix & Stir (30-60 min) 4-methylpiperidine->Mix_Reactants Ethyl_pyruvate Ethyl pyruvate Ethyl_pyruvate->Mix_Reactants Solvent DCE/DCM Solvent->Mix_Reactants Catalyst Acetic Acid (cat.) Catalyst->Mix_Reactants Add_Reducing_Agent Add Reducing Agent Stir (12-24h) Monitor by TLC/LC-MS Mix_Reactants->Add_Reducing_Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Add_Reducing_Agent Quench Quench (NaHCO3) Add_Reducing_Agent->Quench Extract Extract (DCM) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Product Purify->Product

Sources

Validation

A Researcher's Guide to the Pharmacokinetic Comparison of Ethyl 2-(4-methylpiperidin-1-yl)propanoate and Its Analogs

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its ability to confe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, enhancing a molecule's "drug-likeness."[2] This guide provides a comprehensive framework for the pharmacokinetic comparison of a parent compound, Ethyl 2-(4-methylpiperidin-1-yl)propanoate , and its rationally designed analogs. Our focus will not be on a mere recitation of data, but on the strategic and methodological considerations that underpin a robust comparative analysis. We will delve into the "why" behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

For the purpose of this guide, we will consider the following hypothetical parent compound and its analogs:

  • Parent Compound (PC): Ethyl 2-(4-methylpiperidin-1-yl)propanoate

  • Analog 1 (A1): Isopropyl 2-(4-methylpiperidin-1-yl)propanoate (Ester Modification)

  • Analog 2 (A2): Ethyl 2-(piperidin-1-yl)propanoate (Scaffold Modification)

  • Analog 3 (A3): Ethyl 2-(4-hydroxypiperidin-1-yl)propanoate (Functional Group Addition)

This guide is intended for researchers, scientists, and drug development professionals, providing both high-level strategy and detailed, actionable protocols.

The Cornerstone of Preclinical Evaluation: In Vitro ADME Profiling

Early in the drug discovery pipeline, in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are indispensable.[3][4] They serve as a cost-effective and high-throughput method to flag potential liabilities and guide compound optimization before committing to resource-intensive in vivo studies.[5][6]

Physicochemical Properties: The Foundation of Pharmacokinetics

A compound's fundamental physicochemical characteristics, such as solubility and lipophilicity, govern its interaction with biological systems.

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. We will determine the thermodynamic solubility of our compounds.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a physiological pH of 7.4 (LogD) is a critical predictor of a compound's ability to permeate biological membranes.

Protocol 1: Thermodynamic Solubility and LogD Determination

Objective: To quantify the aqueous solubility and lipophilicity of the parent compound and its analogs.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of each test compound to a phosphate buffer solution (pH 7.4).

  • Equilibration: Shake the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification (Solubility): Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the dissolved compound.

  • LogD Determination:

    • Add an equal volume of n-octanol to a known concentration of the compound in a phosphate buffer (pH 7.4).

    • Shake vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Quantify the compound's concentration in both the aqueous and octanol layers using LC-MS/MS.

    • Calculate LogD as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous layer.

Membrane Permeability: Predicting Absorption

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compounds.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

  • Assay Initiation:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value. The efflux ratio (Papp B-A / Papp A-B) can indicate the potential for active efflux.

Metabolic Stability: A Glimpse into Clearance

Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life. This is typically evaluated using liver microsomes or hepatocytes.[6]

Protocol 3: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of the compounds.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), the test compound, and a buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate the protein, and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and be cleared. Therefore, determining the extent of plasma protein binding is essential.

Protocol 4: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To measure the fraction of the compound bound to plasma proteins.

Methodology:

  • Preparation: Add the test compound to plasma.

  • Dialysis: Place the plasma sample in one chamber of a rapid equilibrium dialysis (RED) device, and a buffer in the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached.

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of the compound bound to plasma proteins.

Comparative In Vitro ADME Data (Hypothetical)
ParameterParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)
Solubility (µM) 503560150
LogD at pH 7.4 2.53.02.21.5
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 81274
Microsomal t₁/₂ (min) 25284515
Plasma Protein Binding (%) 85908270

Interpretation of Hypothetical Data:

  • Analog 1 (A1): The increased lipophilicity due to the isopropyl ester likely enhances permeability but slightly decreases solubility and increases plasma protein binding.

  • Analog 2 (A2): Removal of the methyl group on the piperidine ring results in slightly lower lipophilicity and permeability, but improved metabolic stability.

  • Analog 3 (A3): The addition of a hydroxyl group significantly improves solubility and reduces lipophilicity and plasma protein binding, but it also introduces a potential site for rapid metabolism (e.g., glucuronidation), leading to lower metabolic stability.

Moving to a Living System: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies are essential to understand a drug's behavior in a whole organism.[8][9]

Study Design

A typical preclinical pharmacokinetic study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[8][10]

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, and serves as the reference for calculating oral bioavailability.

  • PO Administration: Assesses oral absorption and first-pass metabolism.

A cassette dosing approach, where multiple compounds are administered simultaneously, can be employed for higher throughput in early discovery phases.[8]

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters following IV and PO administration.

Methodology:

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.[12][13]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[12]

Workflow for Bioanalysis

plasma Plasma Sample is Internal Standard Addition plasma->is ppe Protein Precipitation is->ppe e.g., Acetonitrile centrifuge Centrifugation ppe->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Bioanalytical sample preparation workflow.

Pharmacokinetic Parameters

From the plasma concentration-time data, the following key parameters are calculated using non-compartmental analysis:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Oral bioavailability.

Comparative In Vivo Pharmacokinetic Data (Hypothetical)
ParameterParent Compound (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)
t₁/₂ (h) 4.55.07.01.5
CL (mL/min/kg) 1512845
Vd (L/kg) 3.03.52.54.0
Cmax (ng/mL) - PO 350450300100
AUC (ng*h/mL) - PO 150018002000300
F (%) 40506510

Interpretation of Hypothetical Data:

  • Analog 1 (A1): The higher lipophilicity leads to better absorption (higher Cmax and F%), but also a larger volume of distribution.

  • Analog 2 (A2): The improved metabolic stability translates to lower clearance, a longer half-life, and significantly improved oral bioavailability. This would likely be considered a promising candidate.

  • Analog 3 (A3): The rapid metabolism predicted in vitro is confirmed in vivo, with high clearance, a short half-life, and very poor oral bioavailability.

Understanding Metabolic Fate

Identifying major metabolic pathways is crucial for understanding a compound's clearance mechanism and for identifying potentially active or reactive metabolites.[14] For N-substituted piperidine compounds, common metabolic pathways include N-dealkylation, ring hydroxylation, and oxidation of alkyl substituents.[15][16][17]

Predicted Metabolic Pathways for the Parent Compound

PC Parent Compound (PC) Ethyl 2-(4-methylpiperidin-1-yl)propanoate M1 Metabolite 1 (M1) Ester Hydrolysis PC->M1 Esterases M2 Metabolite 2 (M2) Piperidine Ring Hydroxylation PC->M2 CYP450 M3 Metabolite 3 (M3) N-dealkylation PC->M3 CYP450

Caption: Predicted metabolic pathways for PC.

Conclusion: A Synthesis of Data for Informed Decisions

This guide has outlined a systematic approach to the pharmacokinetic comparison of Ethyl 2-(4-methylpiperidin-1-yl)propanoate and its analogs. By integrating in vitro ADME assays with in vivo pharmacokinetic studies, researchers can build a comprehensive profile of each compound. The hypothetical data presented illustrates how subtle structural modifications can profoundly impact a compound's ADME properties. In our example, Analog 2 emerged as the most promising candidate due to its superior metabolic stability and oral bioavailability. This structured, data-driven approach is fundamental to selecting compounds with the highest probability of success in further development.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • International Journal of Chemistry Studies. Bioanalysis by LC-MS/MS: A review. [Link]

  • PMC. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]

  • Charles River Laboratories. Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PMC. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • Sygnature Discovery. in vivo Pharmacology. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • International Journal of Biology and Chemistry. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. [Link]

  • Wikipedia. Piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. In Vivo-In Vitro-In Silico Pharmacokinetic Modelling in Drug Development. [Link]

  • ARPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. [Link]

  • Patsnap. Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. [Link]

  • PubMed. Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. [Link]

  • MedChemComm (RSC Publishing). Metabolism-guided drug design. [Link]

  • PubChem. Ethyl 2-[(4-methylphenyl)amino]propanoate. [Link]

  • VTechWorks. Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for. [Link]

  • springermedicine.com. Clinical Pharmacokinetics. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

Sources

Comparative

"assessing the purity of Ethyl 2-(4-methylpiperidin-1-yl)propanoate by HPLC and GC-MS"

Methods: HPLC-MS/UV vs. GC-MS Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Molecule: Ethyl 2-(4-methylpiperidin-1-yl)propanoate (EMP) is an -amino ester.[1] Structurally, it consists of a basic tertia...

Author: BenchChem Technical Support Team. Date: February 2026

Methods: HPLC-MS/UV vs. GC-MS

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Molecule: Ethyl 2-(4-methylpiperidin-1-yl)propanoate (EMP) is an


-amino ester.[1] Structurally, it consists of a basic tertiary amine (the piperidine ring) and a labile ester linkage.

The Analytical Challenge: This molecule presents a "bifurcated" analytical challenge:

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system (e.g., benzene ring), rendering standard HPLC-UV detection at 254 nm ineffective.[1] Detection requires low-UV (205–210 nm), which is prone to solvent noise, or universal detectors (MS/CAD).[1]
    
  • Thermal Instability: As an

    
    -amino ester, EMP is susceptible to thermal degradation (hydrolysis or cyclization) in hot GC injection ports.[1]
    
  • Basicity: The tertiary amine (

    
    ) causes severe peak tailing on standard silica-based HPLC columns and active GC liners.[1]
    

The Verdict:

  • Use GC-MS for screening volatile synthetic precursors (e.g., 4-methylpiperidine, ethyl 2-bromopropanoate) and residual solvents.[1]

  • Use LC-MS (or HPLC-CAD) for the definitive purity assay and quantification of the non-volatile hydrolysis degradant (the free acid).[1]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[2][5][6][7][9][10][11]

Role: Screening for volatile impurities and precursors. Status: Secondary Method (Supportive).

Mechanism & Rationale

GC-MS is ideal for the uncharged, volatile ester form of EMP.[1] However, the basic nitrogen interacts with silanol groups in the liner and column, leading to peak tailing. We mitigate this using base-deactivated consumables.[1]

Protocol: "Cold-to-Hot" Split Injection
  • System: Agilent 8890/5977 or equivalent Single Quadrupole MS.

  • Column: Rtx-5 Amine or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Note: The "Amine" specific column is preferred to reduce tailing without derivatization.

  • Inlet (Critical): Split (20:1). Temperature: 220°C (Keep lower than standard 250°C to prevent ester pyrolysis).

    • Liner: Ultra Inert straight liner with wool (deactivated).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 2 min (Solvent/Volatiles).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Mass Spec: EI Source (70 eV), Scan range 40–400 amu.[1]

Data Interpretation & "Gotchas"
  • The "Ghost" Peak: If you see a peak at [M-46] (Loss of Ethanol), check your inlet temperature.[1] This is likely thermal degradation, not an impurity.[1]

  • Tailing: If the main peak tails (Tailing Factor > 1.5), the liner is active. Replace with a fresh, base-deactivated liner immediately.[1]

Method B: HPLC-MS (The Gold Standard)[7]

Role: Quantitative Purity Assay and Degradant Analysis. Status: Primary Method.

Mechanism & Rationale

Because EMP lacks a strong UV chromophore, LC-MS (Single Quadrupole) in ESI(+) mode is the most robust detection method.[1] If MS is unavailable, Charged Aerosol Detection (CAD) is the only viable quantitative alternative.[1] Standard UV at 210 nm is non-specific and drift-prone.[1]

Protocol: High-pH Reverse Phase

We utilize a High-pH strategy.[2][1] By operating above the


 of the amine (pH 10), we suppress ionization of the piperidine nitrogen, keeping the molecule neutral. This drastically improves peak shape and retention on C18 columns without complex ion-pairing reagents.[1]
  • System: UHPLC coupled to SQ-MS (e.g., Waters Acquity QDa or Agilent InfinityLab).[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable hybrid particles).[1]

    • Dimensions: 2.1 × 100 mm, 2.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonia).

    • B: Acetonitrile (100%).[1]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar acid degradants).[1]

    • 1–8 min: 5%

      
       95% B.[1]
      
    • 8–10 min: 95% B.[1]

  • Detection:

    • MS: ESI Positive Mode.[1] Scan 100–500 m/z.[1] SIR (Selected Ion Recording) for EMP mass

      
      .[1]
      
    • UV (Auxiliary): 210 nm (Reference only).[1]

Self-Validating Logic[7]
  • Acid Separation: The hydrolysis product (carboxylic acid) will be deprotonated (anionic) at pH 10 and elute at the void volume (

    
    ).[1] The parent ester (neutral) will retain well.[1] This ensures you do not miss the primary degradant.[1]
    
  • Mass Balance: Compare the Total Ion Current (TIC) area % against the UV 210nm area %. If UV purity is significantly lower than MS purity, you likely have non-ionizable impurities (plasticizers/solvents) that MS missed.[1]

Comparative Analysis

FeatureMethod A: GC-MSMethod B: LC-MS (High pH)
Primary Utility Volatile Precursors (4-methylpiperidine)Purity Assay & Acid Degradants
Detection Limit (LOD) High (ng range)Very High (pg range via SIM)
Selectivity Excellent for structural isomersExcellent for polar degradants
Linearity

(10–1000 ppm)

(0.1–100 ppm)
Major Risk Thermal breakdown of ester in inletMatrix suppression in ESI source
Chromophore Req. None (Universal EI)None (Universal ESI)

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct analytical technique based on the specific impurity class being targeted.

AnalysisWorkflow Start Start: Purity Assessment of Ethyl 2-(4-methylpiperidin-1-yl)propanoate Q_Target What is the target analyte? Start->Q_Target Path_Volatile Volatile Precursors (e.g., 4-methylpiperidine, Solvents) Q_Target->Path_Volatile Volatility High Path_NonVolatile Non-Volatile / Thermally Labile (e.g., Hydrolysis Acid, Parent Assay) Q_Target->Path_NonVolatile Volatility Low / Polar Method_GC Method A: GC-MS (Base-Deactivated Liner) Path_Volatile->Method_GC Method_LC Method B: LC-MS (High pH C18) Path_NonVolatile->Method_LC Result_GC Output: Residual Solvent % & Precursor Levels Method_GC->Result_GC Result_LC Output: % Purity (Area) & Degradant Quantification Method_LC->Result_LC Result_GC->Result_LC Correlate Data

Caption: Analytical decision matrix separating volatile precursor screening (GC-MS) from definitive purity assay (LC-MS).

References

  • Snyder, L. R., et al. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of pH control for basic amines). [1]

  • Restek Corporation. (2024).[1] Analysis of Amines by GC: Overcoming Tailing. (Guidance on base-deactivated liners for piperidine derivatives).

  • Waters Corporation. (2023).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. (High pH hybrid particle methodology).[1]

  • PubChem. (2024).[1] Ethyl 2-(4-methylpiperidin-1-yl)propanoate Compound Summary. (Chemical structure and physical property verification).

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine-Containing Drugs

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is prized for its ability to confer desirable physicochemical properties. However, its presence can also introduce metabolic liabilities that impact a drug's pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth comparison of the metabolic stability of various piperidine-containing drugs, supported by experimental data, to empower informed decision-making in drug design and lead optimization.

The Significance of Metabolic Stability in Drug Development

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter in the drug discovery and development process.[1][2] A drug that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[3] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, work to modify xenobiotics for elimination.[4] In vitro assays, such as the human liver microsomal (HLM) stability assay, are indispensable tools for predicting a drug's in vivo metabolic clearance and half-life early in development.[5][6]

The piperidine ring, while often contributing to favorable pharmacokinetic properties, is also a common site of metabolic attack.[2] Understanding the key metabolic pathways and the factors that influence the stability of this ring system is crucial for designing more robust drug candidates.

Key Metabolic Pathways of Piperidine-Containing Drugs

The metabolic fate of piperidine-containing drugs is primarily dictated by the enzymatic activity of CYPs and, to a lesser extent, FMOs. The most common metabolic transformations include N-dealkylation, C-hydroxylation, N-oxidation, and ring opening.

Cytochrome P450-Mediated Metabolism

The CYP superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of drugs. For piperidine-containing compounds, several CYP isoforms are of particular importance, with CYP3A4 and CYP2D6 being the most frequently implicated.

1. N-dealkylation: This is a major metabolic pathway for many piperidine-containing drugs, particularly those with a substituent on the piperidine nitrogen.[7] The reaction involves the oxidative removal of an alkyl group, often leading to a less active or inactive metabolite. For example, the atypical antipsychotic risperidone is extensively metabolized via N-dealkylation.[8][9] Similarly, the antidiarrheal agent loperamide undergoes significant N-demethylation, primarily mediated by CYP3A4 and CYP2C8.[10][11]

2. C-hydroxylation: The aliphatic carbon atoms of the piperidine ring are susceptible to hydroxylation, which increases the polarity of the molecule and facilitates its excretion. This can occur at various positions on the ring, and the resulting hydroxylated metabolites can be further metabolized. For instance, risperidone is hydroxylated to its major active metabolite, 9-hydroxyrisperidone (paliperidone), a reaction predominantly catalyzed by CYP2D6.[12][13]

3. Oxidation to Pyridinium Metabolites: In some cases, the piperidine ring can be oxidized to a pyridinium species. This has been observed for the antipsychotic drug haloperidol , where CYP3A4 is the major enzyme responsible for this bioactivation pathway.[14][15]

The following diagram illustrates the primary CYP-mediated metabolic pathways for a generic piperidine-containing drug.

Figure 1: CYP-mediated metabolic pathways of piperidine drugs.
Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism

FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of soft nucleophilic heteroatoms, such as nitrogen and sulfur.[16] While CYPs are generally the dominant players in drug metabolism, FMOs can make significant contributions, particularly in the N-oxidation of piperidine-containing compounds.[17]

N-oxidation: The nitrogen atom of the piperidine ring is a nucleophilic center and can be oxidized by FMOs to form an N-oxide metabolite. This is often a detoxification pathway, as N-oxides are typically more polar and readily excreted. For example, the atypical antipsychotic clozapine undergoes N-oxidation, a reaction catalyzed in part by FMO3.[18] While less extensively studied than CYP-mediated metabolism, the contribution of FMOs to the overall clearance of piperidine-containing drugs should not be overlooked, especially as a strategy to divert metabolism away from CYP pathways that may be prone to drug-drug interactions.[16][19]

Comparative Analysis of Metabolic Stability: Experimental Data

To provide a quantitative comparison of the metabolic stability of different piperidine-containing drugs, the following table summarizes their in vitro half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM). These parameters are key indicators of a drug's susceptibility to hepatic metabolism.[6]

DrugTherapeutic ClassIn Vitro t1/2 (min) in HLMPrimary Metabolic Pathway(s)Major CYP Enzyme(s)Reference(s)
Loperamide Antidiarrheal13N-demethylation, N-oxidation, C-hydroxylationCYP3A4, CYP2C8, CYP2B6[11][20][21]
Haloperidol Antipsychotic-Glucuronidation, Carbonyl Reduction, OxidationCYP3A4, CYP2D6[14][15][22][23][24]
Risperidone Antipsychotic-9-hydroxylation, N-dealkylationCYP2D6, CYP3A4[7][8][9][12][13][25][26]
Diphenoxylate Antidiarrheal--CYP2C19, CYP1A2, CYP2C9[27]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

The HLM stability assay is a robust and high-throughput method to determine the in vitro metabolic stability of a compound.[4] The following is a detailed, step-by-step methodology for this key experiment.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal protein (typically at a final concentration of 0.5-1 mg/mL), and the test compound (at a final concentration typically around 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the following equation:

    • CLint = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) [30]

The following diagram outlines the experimental workflow for the HLM stability assay.

HLM_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents: - HLM - Test Compound - Buffer - NADPH System Mix Mix HLM, Buffer, and Test Compound Reagents->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Initiate Initiate reaction with NADPH Pre_Incubate->Initiate Time_Points Terminate at time points (0, 5, 15, 30, 45, 60 min) Initiate->Time_Points Centrifuge Centrifuge to pellet protein Time_Points->Centrifuge Supernatant Transfer supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Figure 2: Experimental workflow for the HLM stability assay.

Conclusion

The metabolic stability of piperidine-containing drugs is a multifaceted issue that requires a deep understanding of the enzymatic pathways involved and the structural features that influence a compound's susceptibility to metabolism. By leveraging in vitro tools like the human liver microsomal stability assay, researchers can gain critical insights early in the drug discovery process, enabling the design of more robust and effective medicines. This guide has provided a framework for understanding and comparing the metabolic stability of this important class of drugs, empowering scientists to make data-driven decisions in their quest for novel therapeutics.

References

  • How is haloperidol (antipsychotic medication) cleared from the body? - Dr.Oracle. (2025, December 7).
  • Preston, C. L., & Gaille, D. (2024, February 28). Loperamide. In StatPearls.
  • Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435–456.
  • Heykants, J., Michiels, M., Knaeps, A., & Brugmans, J. (1979). Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride. Journal of clinical pharmacology, 19(4), 211–218.
  • Thomas, L. (2019, February 27). Haloperidol Pharmacokinetics. News-Medical.Net.
  • Eyles, D. W., & Pond, S. M. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435-456.
  • What is the half-life, metabolism, and clearance of Immodium (loperamide)? - Dr.Oracle. (2025, October 9).
  • LOPERAMIDE. (2019, July 31).
  • Loperamide: A pharmacological review. (n.d.).
  • Population Pharmacokinetics of Risperidone in Patients with Acute Schizophrenia. (n.d.). PAGE Meeting.
  • Darand, D., & Avari, J. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. AAPS PharmSciTech, 13(3), 934–941.
  • Yasui-Furukori, N., Saito, M., Uno, T., Sugawara, K., & Tateishi, T. (2016). Individual differences in in vitro and in vivo metabolic clearances of antipsychotic risperidone from Japanese subjects genotyped for cytochrome P450 2D6 and 3A5. Human psychopharmacology, 31(2), 114–123.
  • Calarge, C. A., & Bares, C. (2025, May 8).
  • Sal-PJC, C., & G-S, F. (2013). Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. The Journal of Clinical Pharmacology, 53(11), 1146-1154.
  • Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2004). Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event.
  • RISPERDAL® (risperidone) - Pharmacokinetics. (2024, July 11). J&J Medical Connect.
  • Menochet, K., & Weaver, R. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
  • Shephard, E. A., & Phillips, I. R. (2010). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in pharmacological sciences, 31(12), 604–611.
  • Haloperidol Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Shephard, E. A., & Phillips, I. R. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1043-1054.
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Guide: Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Executive Safety Directive Status: High-Caution Research Chemical Primary Risks: Mucous Membrane Irritation, Potential Neurotoxicity, Skin Absorption, Flammability. This guide defines the safety architecture for handling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Caution Research Chemical Primary Risks: Mucous Membrane Irritation, Potential Neurotoxicity, Skin Absorption, Flammability.

This guide defines the safety architecture for handling Ethyl 2-(4-methylpiperidin-1-yl)propanoate . As a piperidine-based ester, this compound presents a dual-threat profile: the piperidine moiety confers basicity and potential biological activity (neurological modulation), while the ethyl ester functionality increases lipophilicity, facilitating rapid dermal absorption.

The Golden Rule: Treat this compound as a Band 3 (High Potency) Active Pharmaceutical Ingredient (API) until specific toxicological data proves otherwise. All handling must occur within a containment device.

Hazard Assessment & Risk Logic

To select the correct PPE, we must understand the molecular behavior of the target compound.

Functional GroupAssociated HazardPhysiological Impact
Piperidine Ring Corrosive / Irritant (Base) Causes severe irritation to respiratory tract and eyes. Potential for CNS effects if structurally similar to stimulant precursors.
Ethyl Ester Lipophilicity & Volatility Acts as a carrier, helping the molecule penetrate the skin barrier (stratum corneum). Increases flammability risk.
Tertiary Amine Sensitization Potential for long-term sensitization or allergic dermatitis upon repeated exposure.

Critical Insight: Standard nitrile gloves may degrade faster when exposed to amine-based esters compared to simple solvents. The lipophilic nature of this molecule means that once it breaches the glove, it will rapidly enter the bloodstream.

PPE Specifications Matrix

Adhere to this matrix for all synthesis, purification, and waste handling stages.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Redundancy: The outer glove protects against physical abrasion and initial splash; the inner glove acts as the final chemical barrier. Change immediately upon contamination.[1][2][3]
Hand Protection (High Risk) Silver Shield / Laminate (under nitrile)Permeation Resistance: Required during spill cleanup or handling concentrated stock solutions (>1M). Laminates resist amine permeation significantly better than nitrile.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Vapor Defense: Safety glasses are insufficient. Amine vapors can bypass glasses and cause corneal edema (halo vision). Goggles provide a gas-tight seal.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Containment: Do not rely on wearable respirators for routine handling. Use the hood sash as a physical shield.
Body Tyvek Lab Coat (or chemically resistant apron)Absorption Block: Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels organic splashes.

Operational Protocol: Safe Handling Lifecycle

Phase A: Engineering Control Verification
  • Sash Height: Ensure fume hood sash is at the certified working height (usually 18 inches).

  • Airflow Check: Verify the flow monitor is green/positive. If no monitor exists, use a tissue strip to visualize inward airflow.

  • Static Control: Esters are flammable. Ensure all weighing balances and vessels are grounded.

Phase B: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs during the transfer of solids or neat liquids.

  • The "Clean/Dirty" Hand Rule:

    • Dirty Hand (Right): Handles the spatula, pipette, or chemical container. Never touches the face, sash, or computer.

    • Clean Hand (Left): Operates the balance door, notebook, or hood sash.

  • Weighing: Perform all weighing inside the fume hood. Do not transport open containers across the lab.

  • Solvent Quench: Immediately after weighing, dissolve the neat compound in the reaction solvent (if applicable) to reduce volatility and dust potential.

Phase C: Decontamination & Doffing
  • Solvent Wipe: Wipe down the balance and work area with an acetone-dampened tissue while still wearing gloves.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, and sliding a finger under the second glove) to ensure no skin contact with the outer surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 60 seconds.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this specific class of chemical.

SafeHandling cluster_PPE Required Barriers Start Start: Chemical Request RiskAssess Risk Assessment: Amine + Ester Functionality Start->RiskAssess PPE_Eng Fume Hood (Sash <18 inches) RiskAssess->PPE_Eng PPE_Eye Splash Goggles (Vapor Seal) Action_Weigh Weighing / Transfer (High Exposure Risk) PPE_Eye->Action_Weigh PPE_Hand Double Nitrile (Change <15 mins) PPE_Hand->PPE_Eye PPE_Eng->PPE_Hand Action_React Reaction / Synthesis (Closed System) Action_Weigh->Action_React Spill Emergency: Spill? Action_React->Spill Cleanup Use Silver Shield Gloves + Absorbent Pads Spill->Cleanup YES Disposal Waste Disposal: Segregated Organic Stream Spill->Disposal NO Cleanup->Disposal

Figure 1: Operational workflow emphasizing the "High Exposure Risk" during weighing and the specific PPE requirements for spill response.

Emergency Response Protocols

Scenario A: Skin Exposure[1][3][5]
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the skin.

  • Flush: Immediately place the affected area under the safety shower or drench hose. Flush with tepid water for a minimum of 15 minutes.

  • Neutralization: Do not use vinegar or acidic neutralizing agents on amine burns; the heat of neutralization can cause thermal burns. Stick to water.

Scenario B: Spills (>10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a half-mask respirator with Organic Vapor (OV) cartridges if the spill is outside the hood.

  • Absorb: Use vermiculite or polypropylene pads. Do not use paper towels (rapid evaporation risk).

  • Disposal: Collect waste in a sealed container labeled "Hazardous Waste - Toxic/Flammable."

Disposal & Environmental Compliance

  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Segregation: Keep separate from oxidizers (e.g., Nitric Acid, Peroxides) as amines can react violently with oxidizers.

  • Labeling: clearly mark tags with "Piperidine Derivative" to alert waste handlers of the potential odor and irritation hazard.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine.[5][6] National Center for Biotechnology Information. [Link]

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